Cetylammonium bromide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Academic Research
Quaternary ammonium compounds (QACs) represent a well-established class of cationic biocides with a broad spectrum of antimicrobial activity. mdpi.com Their diverse applications as surfactants, antiseptics, and disinfectants have made them fundamental components in numerous research endeavors. mdpi.comfrontiersin.org In academic research, QACs are pivotal in studies related to drug delivery, gene therapy, and the development of antimicrobial materials. dergipark.org.trwiley.com Their ability to form micelles and interact with cell membranes is a key area of investigation. mdpi.comedubirdie.com The structural versatility of QACs allows for the synthesis of various derivatives, including mono-, bis-, multi-, and poly-quaternary ammonium compounds, each with unique properties and potential applications. mdpi.com The ongoing research into QACs continues to uncover new functionalities and expand their utility in fields ranging from materials science to biotechnology. wiley.comrsc.org
Evolution of Cetylammonium Bromide Research Trajectories
The study of this compound dates back to the early 20th century, with initial research focusing on its fundamental properties as a paraffin-chain salt in aqueous solutions. acs.org A significant milestone was the synthesis of CTAB from cetyl bromide and trimethylamine (B31210) in 1946, which was part of a broader investigation into the "germicidal" efficacy of quaternary ammonium salts. acs.org
Over the decades, the research trajectory of CTAB has evolved significantly. Early studies primarily investigated its surfactant properties, such as the critical micelle concentration (CMC) and its behavior at interfaces. acs.orgacs.org The ability of CTAB to form micelles in aqueous solutions became a central theme, leading to its use as a model system for studying self-assembly processes. edubirdie.commedcraveonline.com
In more recent times, the application of CTAB has expanded into nanotechnology. It is widely used as a directing agent and stabilizer in the synthesis of various nanoparticles, including gold and silver nanoparticles, where it plays a crucial role in controlling their size and shape. wikipedia.orgkashanu.ac.irbeilstein-journals.org Furthermore, its role in materials science has grown, with applications in the synthesis of mesoporous materials like MCM-41. wikipedia.org The trajectory of CTAB research demonstrates a clear progression from fundamental physicochemical studies to advanced applications in materials science and nanotechnology.
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound is extensive, spanning multiple scientific disciplines. Its primary role as a cationic surfactant makes it a subject of intense study in physical chemistry, particularly in the context of colloid and interface science. acs.orgacs.org Key research areas include the thermodynamics of micellization, the influence of additives on its aggregation behavior, and its interactions with polymers and other surfactants. medcraveonline.comnih.govijcce.ac.ir
In materials science, CTAB is indispensable for the template-assisted synthesis of mesoporous silica (B1680970) nanoparticles and other structured materials. wikipedia.org Its ability to form ordered micellar structures that act as templates allows for the creation of materials with controlled porosity and high surface area.
The field of nanotechnology heavily relies on CTAB for the synthesis of anisotropic metal nanoparticles, such as gold nanorods. beilstein-journals.orgacs.org By selectively binding to specific crystal facets, CTAB directs the growth of nanoparticles, enabling the production of materials with tailored optical and catalytic properties. acs.org
Furthermore, CTAB finds applications in analytical chemistry and biochemistry, for example, in the extraction of DNA from plant tissues. wikipedia.org Its ability to lyse cell membranes and precipitate polysaccharides makes it an effective component in DNA extraction buffers. wikipedia.org
Key Paradigms and Foundational Theories Governing this compound Behavior
The behavior of this compound in solution is governed by several key paradigms and foundational theories of physical chemistry.
Micellization and the Critical Micelle Concentration (CMC): A central concept is the formation of micelles, which are aggregates of surfactant molecules that form above a certain concentration known as the critical micelle concentration (CMC). edubirdie.comscispace.com This self-assembly process is driven by the hydrophobic effect, where the hydrophobic alkyl chains of the CTAB molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. The CMC of CTAB can be determined by various techniques, including surface tension measurements and conductivity measurements. edubirdie.comijcce.ac.ir
Thermodynamics of Micellization: The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) can be determined experimentally. dergipark.org.trnih.govscilit.com Typically, for ionic surfactants like CTAB, the micellization process is entropically driven at lower temperatures, with a significant contribution from the hydrophobic effect. The enthalpy of micellization is often small and can be endothermic or exothermic depending on the temperature.
Phase Separation and Mass Action Models: The formation of micelles can be described by different theoretical models. The phase separation model treats the micellar phase as a separate phase that appears at the CMC. The mass action model, on the other hand, considers the formation of micelles as a series of equilibrium reactions between monomers and aggregates of different sizes. dergipark.org.tr
Adsorption at Interfaces: As a surfactant, CTAB readily adsorbs at interfaces, such as the air-water interface or solid-liquid interfaces. This adsorption reduces the surface tension of the liquid. The behavior of CTAB at interfaces can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution. researchgate.netscielo.br
Data Tables
Table 1: Physicochemical Properties of this compound (CTAB)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N,N,N-Trimethylhexadecan-1-aminium bromide | wikipedia.org |
| Abbreviation | CTAB | wikipedia.org |
| Chemical Formula | C₁₉H₄₂BrN | wikipedia.org |
| Molar Mass | 364.45 g/mol | wikipedia.org |
| Appearance | White powder | wikipedia.org |
| Melting Point | 237 to 243 °C (decomposes) | wikipedia.org |
| Critical Micelle Concentration (CMC) in water | Varies with temperature and method, e.g., 2.62×10⁻³ mol dm⁻³ | edubirdie.com |
Table 2: Investigated Thermodynamic Parameters of CTAB Micellization
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| ΔG°m (Gibbs Free Energy of Micellization) | The free energy change associated with the formation of micelles. | A negative value indicates a spontaneous process. | dergipark.org.trnih.gov |
| ΔH°m (Enthalpy of Micellization) | The heat absorbed or released during micelle formation. | Provides insight into the energetic driving forces. | dergipark.org.trscilit.com |
| ΔS°m (Entropy of Micellization) | The change in randomness or disorder during micellization. | Often positive and a major driving force due to the hydrophobic effect. | dergipark.org.trscilit.com |
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound (CTAB) | C₁₉H₄₂BrN |
| Gold Nanoparticles | Au |
| Silver Nanoparticles | Ag |
| Mesoporous Silica (MCM-41) | SiO₂ |
| Cetyl bromide | C₁₆H₃₃Br |
| Trimethylamine | (CH₃)₃N |
| Gold Nanorods | Au |
| DNA | Deoxyribonucleic acid |
| Sodium Dodecyl Sulfate (B86663) | C₁₂H₂₅NaO₄S |
| Butanediyl 1,4-bis(dimethyl this compound) | C₄₀H₈₆Br₂N₂ |
| Pentanediyl 1,5-bis(dimethyl this compound) | C₄₁H₈₈Br₂N₂ |
| Hexanediyl 1,6-bis(dimethyl this compound) | C₄₂H₉₀Br₂N₂ |
| Formic Acid | CH₂O₂ |
| Iron | Fe |
| Acetonitrile (B52724) | C₂H₃N |
| Tetrahydrofuran | C₄H₈O |
| Graphene Oxide | Not a specific formula, a functionalized form of graphene |
| Benzalkonium chloride | Not a single compound, a mixture of alkylbenzyldimethylammonium chlorides |
| Didecyl dimethyl ammonium chloride | C₂₂H₄₈ClN |
| Tris HCl | (HOCH₂)₃CNH₃Cl |
| EDTA | C₁₀H₁₆N₂O₈ |
| Sodium Chloride | NaCl |
| Sodium Hydroxide (B78521) | NaOH |
| Ascorbic acid | C₆H₈O₆ |
| Hydrochloric acid | HCl |
| Tetraethyl orthosilicate (B98303) | C₈H₂₀O₄Si |
| Diethyl ether | (C₂H₅)₂O |
| Ethanol (B145695) | C₂H₅OH |
| Ammonium hydroxide | NH₄OH |
| Glacial acetic acid | C₂H₄O₂ |
| Tween-20 | C₅₈H₁₁₄O₂₆ |
| Manganese Sulfate | MnSO₄ |
| n-Hexanol | C₆H₁₄O |
| Isooctane (B107328) | C₈H₁₈ |
| p-Nitrophenyl-n-hexanoate | C₁₂H₁₅NO₄ |
| Chromobacterium Viscosum lipase (B570770) | N/A (Enzyme) |
| Pyrene (B120774) | C₁₆H₁₀ |
| Cetylpyridinium chloride (CPC) | C₂₁H₃₈ClN |
| Rosaniline | C₂₀H₁₉N₃ |
| Periodate | IO₄⁻ |
| Sodium borohydride | NaBH₄ |
| Methyl orange | C₁₄H₁₄N₃NaO₃S |
| 4-Nitrophenol | C₆H₅NO₃ |
| 4-Aminophenol | C₆H₇NO |
| Mercaptopropionic acid | C₃H₆O₂S |
| Iron oxide | Fe₃O₄ |
| Silver nitrate | AgNO₃ |
| Pluronic F-68 | (C₃H₆O·C₂H₄O)x |
| Ninhydrin | C₉H₆O₄ |
| Chromium-glycylleucine complex | Not a specific formula |
| Hydroxymethylcellulose (HPMC) | Not a specific formula, a derivative of cellulose (B213188) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H36BrN |
|---|---|
Molecular Weight |
322.37 g/mol |
IUPAC Name |
hexadecylazanium;bromide |
InChI |
InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI Key |
XQSBLCWFZRTIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH3+].[Br-] |
Synonyms |
cetyl ammonium bromide cetylammonium bromide |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of Cetylammonium Bromide Derivatives
Established Synthetic Pathways for Cetylammonium Bromide
The most fundamental and widely utilized method for synthesizing Cetyltrimethylammonium Bromide (CTAB) is through a quaternization reaction. This process, a type of nucleophilic substitution, involves the reaction between a tertiary amine and a haloalkane.
The primary pathway involves the reaction of 1-bromohexadecane (also known as cetyl bromide) with trimethylamine (B31210) . researchgate.net This reaction is typically conducted in a suitable solvent, such as methanol (B129727), ethanol (B145695), or acetone (B3395972), to facilitate the interaction between the reactants. acs.orgchemicalbook.com A slight excess of the amine is often used to ensure the complete conversion of the alkyl bromide. acs.org The resulting product, CTAB, precipitates from the reaction mixture or is isolated after solvent evaporation and can be further purified by recrystallization from solvents like ethyl acetate. acs.org
The precursor, 1-bromohexadecane, can be prepared from cetyl alcohol (1-hexadecanol). One common laboratory method involves reacting cetyl alcohol with hydrobromic acid, often using sulfuric acid as a catalyst. chemicalbook.com An alternative route is the reaction of cetyl alcohol with elemental bromine in the presence of a catalyst like red phosphorus. chemicalbook.com
Bromination of Cetyl Alcohol: C₁₆H₃₃OH + HBr → C₁₆H₃₃Br + H₂O
Quaternization: C₁₆H₃₃Br + N(CH₃)₃ → [C₁₆H₃₃N(CH₃)₃]⁺Br⁻
This established pathway provides a reliable and scalable method for producing the foundational CTAB molecule, which serves as a critical starting point for further molecular engineering.
Design and Synthesis of Head Group Modified this compound Analogues
Modification of the hydrophilic head group of this compound allows for the fine-tuning of its physicochemical properties, such as its solubility, aggregation behavior, and interaction with other molecules.
Hydroxyethylated Head Group Derivatives
Introducing hydroxyl (-OH) groups to the quaternary ammonium (B1175870) head imparts greater hydrophilicity and the potential for hydrogen bonding. The synthesis of these analogues typically involves the quaternization of a corresponding amine with an alkyl halide.
Mono-hydroxyethylated Derivative (N-cetyl-N-(2-hydroxyethyl)-N,N-dimethylammonium bromide): This analogue can be synthesized by reacting N,N-dimethylethanolamine with 1-bromohexadecane . scielo.br The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the quaternary ammonium salt. scielo.br
Di-hydroxyethylated Derivative (N-cetyl-N,N-di(2-hydroxyethyl)-N-methylammonium bromide): The synthesis for this derivative involves the direct reaction of N-methyldiethanolamine with 1-bromohexadecane . google.com This reaction can be performed efficiently using a solvent-free method, where the reactants are heated together in an oil bath, reducing environmental impact and simplifying product workup. google.com
Tri-hydroxyethylated Derivative (N-cetyl-N,N,N-tri(2-hydroxyethyl)ammonium bromide): This highly hydroxylated analogue is prepared through the quaternization of hexadecylamine (a primary amine) with three equivalents of 2-chloroethanol in an aqueous sodium hydroxide (B78521) solution at reflux. researchgate.net
| Derivative Name | Amine Precursor | Alkyl Halide Precursor |
| N-cetyl-N-(2-hydroxyethyl)-N,N-dimethylammonium bromide | N,N-dimethylethanolamine | 1-bromohexadecane |
| N-cetyl-N,N-di(2-hydroxyethyl)-N-methylammonium bromide | N-methyldiethanolamine | 1-bromohexadecane |
| N-cetyl-N,N,N-tri(2-hydroxyethyl)ammonium bromide | Hexadecylamine | 2-chloroethanol (3 eq.) |
Methyl-Substituted Analogues
Altering the identity of the short alkyl chains on the nitrogen atom from three methyl groups to other alkyl groups modifies the steric hindrance and hydrophobicity around the cationic center.
A representative example is Cetyldimethylethylammonium bromide (CDAB or EHDAB). The synthesis of this compound follows the same fundamental quaternization principle. It can be prepared by reacting N-cetyl-N,N-dimethylamine with ethyl bromide . In this reaction, the tertiary amine, which possesses the long cetyl chain, serves as the nucleophile, and the short-chain ethyl bromide acts as the electrophile.
Alternatively, the synthesis can be performed by reacting N,N-dimethylethylamine with 1-bromohexadecane . guidechem.com In both variations, the outcome is the formation of a quaternary ammonium salt where one of the methyl groups of CTAB is replaced by an ethyl group.
| Derivative Name | Amine Precursor | Alkyl Halide Precursor |
| Cetyldimethylethylammonium bromide | N-cetyl-N,N-dimethylamine | Ethyl bromide |
| Cetyldimethylethylammonium bromide | N,N-dimethylethylamine | 1-bromohexadecane |
Synthesis of Advanced this compound-Based Surfactant Architectures
Moving beyond simple monomeric surfactants, advanced architectures like gemini (B1671429) and polymeric surfactants have been developed from CTAB building blocks. These structures offer unique self-assembly characteristics and enhanced performance in various applications.
Gemini Surfactant Synthesis and Characterization
Gemini surfactants are composed of two identical monomeric surfactant units (in this case, based on this compound) linked by a spacer chain at the level of the head groups. This structure gives them significantly lower critical micelle concentrations (CMC) and greater surface activity compared to their monomeric counterparts.
The most common synthetic route for alkanediyl-α,ω-bis(dimethyl this compound) surfactants involves the reaction of two equivalents of N-cetyl-N,N-dimethylamine with one equivalent of an α,ω-dihaloalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, or 1,6-dibromohexane) in a suitable solvent like acetone or ethanol under reflux. researchgate.nettatvachintan.in
The reaction can be represented as: 2 [C₁₆H₃₃N(CH₃)₂] + Br-(CH₂)ₙ-Br → [ (C₁₆H₃₃)(CH₃)₂N⁺-(CH₂)ₙ-N⁺(CH₃)₂(C₁₆H₃₃) ] 2Br⁻
The length of the alkane spacer (n) can be precisely controlled to tune the properties of the resulting gemini surfactant. researchgate.net The purity and structure of these synthesized gemini surfactants are routinely confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of the protons in the molecule. researchgate.nettatvachintan.in
| Gemini Surfactant Name | Spacer Reactant |
| Butanediyl-1,4-bis(dimethyl this compound) | 1,4-dibromobutane |
| Pentanediyl-1,5-bis(dimethyl this compound) | 1,5-dibromopentane |
| Hexanediyl-1,6-bis(dimethyl this compound) | 1,6-dibromohexane |
Polymeric this compound Constructs
Polymeric surfactants, or "polysurfactants," are macromolecules that have surfactant properties. These can be created by polymerizing monomer units that contain the this compound moiety. These polymerizable surfactants are often referred to as "surfmers."
There are two primary strategies for synthesizing these constructs:
Polymerizable Counterion: A polymerizable group is located in the counterion. An example is the synthesis of cetyltrimethylammonium 2-acrylamido-2-methylpropanesulfonate (CTA-AMPS) . This surfmer is prepared by an ion exchange reaction, starting from CTAB. Cetyltrimethylammonium hydroxide is first generated by passing a methanolic solution of CTAB through an anion-exchange column. This intermediate is then reacted with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) to yield the final surfmer. scilit.com The resulting monomer can then undergo radical polymerization through its acrylamide (B121943) group. guidechem.comscilit.com
Polymerizable Head Group/Tail: A polymerizable functional group is covalently attached to the surfactant structure itself. For instance, a cationic surfmer like methacryloxyethyl-dimethyl cetyl ammonium chloride (DMDCC) can be synthesized. chemicalbook.com This involves the quaternization of a tertiary amine containing a polymerizable group, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) , with an alkyl halide like 1-chlorohexadecane . mdpi.com The resulting monomer has a methacrylate group that can be readily polymerized to form a comb-like polymer with cetylammonium side chains. This polymerization can be carried out using methods like emulsion or micellar polymerization. acs.orgchemicalbook.com
These polymeric architectures combine the properties of polymers and surfactants, leading to materials with unique solution behaviors and applications in stabilization, templating, and material formulation. researchgate.netformosapublisher.org
Purification and Characterization Techniques for Synthesized this compound Compounds
The synthesis of this compound (CTAB) and its derivatives necessitates rigorous purification and characterization to ensure the products meet the required standards of purity and structural integrity for their intended applications. The post-synthesis work-up is critical for removing unreacted starting materials, solvents, and by-products. Subsequently, a suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compounds.
Purification Methodologies
The primary goal of purification is to isolate the synthesized this compound compound in a highly pure form. The choice of method depends on the physical state of the product (e.g., solid, oil) and the nature of the impurities.
Recrystallization: This is the most common method for purifying solid CTAB and its derivatives. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent system, such as ethanol, methanol, or mixtures like acetone-ether, is crucial for efficient purification. The process often involves washing the filtered crystals with a cold solvent to remove any residual impurities. For instance, crude products are frequently washed extensively with solvents like methanol and nanopure water before being dried under a high vacuum. rsc.org
Washing and Extraction: Liquid-liquid extraction or simple washing can be employed to remove soluble impurities. For example, in syntheses involving mesoporous silica (B1680970) nanoparticles where CTAB is used as a template, a common procedure to remove the surfactant involves refluxing the material in a methanolic solution containing hydrochloric acid, followed by extensive washing with water and methanol. rsc.org
Chromatography: While less common for simple salts like CTAB, column chromatography can be utilized for purifying more complex derivatives, especially non-polar or moderately polar compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is tailored to the specific properties of the target compound and impurities.
Characterization Techniques
Once purified, the this compound compounds are subjected to various analytical techniques to confirm their molecular structure and assess their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of CTAB derivatives. ¹H NMR provides detailed information about the chemical environment of protons in the molecule. For this compound and its derivatives, characteristic signals corresponding to the terminal methyl group of the alkyl chain, the repeating methylene (B1212753) units, the methylene group adjacent to the nitrogen atom (α-CH₂), and the protons of the headgroup can be identified and integrated to confirm the structure. acs.orgscielo.brscielo.br
| Compound | Proton Assignment | Chemical Shift (δ/ppm) | Reference |
|---|---|---|---|
| This compound (C0) in CDCl₃ | -CH₃ (terminal) | 0.88 (t) | acs.org |
| -(CH₂)₁₃- | 1.18-1.32 (br, m) | ||
| -CH₂-CH₂-N⁺ | 1.74-1.82 (m) | ||
| -CH₂-N⁺H₃ | 3.02 (t) | ||
| Butanediyl-1,4-bis(dimethyl this compound) (BDAB) in CDCl₃ | Alkyl Chain -CH₃ (terminal, 2x) | 0.88 (t) | scielo.brscielo.br |
| Alkyl Chain -(CH₂)₁₁- (2x) | 1.256-1.351 (br m) | ||
| Alkyl Chain -CH₂-N⁺ (2x) | 3.432-3.453 (m) | ||
| N⁺-CH₃ (4x) | 3.320 (s) | ||
| Spacer -CH₂-N⁺ (2x) | 3.828 (br s) |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of CTAB shows characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds in the long alkyl chain. semanticscholar.orgresearchgate.net Modifications to the headgroup or the formation of composites result in the appearance of new, characteristic bands. semanticscholar.orgasianpubs.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 2959-2918 | Asymmetric C-H stretching (CH₂ and CH₃) | semanticscholar.orgresearchgate.net |
| 2889-2847 | Symmetric C-H stretching (CH₂ and CH₃) | |
| 1473-1470 | C-H in-plane bending | researchgate.netasianpubs.org |
| ~3260 | N-H stretching (observed in derivatives/composites) | semanticscholar.org |
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight of the synthesized compounds and confirming their identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suitable for quaternary ammonium salts as they are pre-ionized. The analysis provides a precise mass-to-charge ratio (m/z) for the cationic part of the molecule, which can be compared with the calculated theoretical value. acs.org For example, the cation of this compound (C₁₆H₃₆N⁺) has a calculated m/z of 242.28, with experimental values found to be in close agreement. acs.org
Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close match between the found and calculated values is a strong indicator of the sample's purity. acs.org
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| This compound (C₁₆H₃₆BrN) | C | 59.61 | 59.66 | acs.org |
| H | 11.26 | 10.65 | ||
| N | 4.34 | 4.16 | ||
| N-Cetyl-N,N-bis(2-hydroxyethyl)ammonium Bromide (C₂₀H₄₄BrNO₂) | C | 58.52 | 58.66 | acs.org |
| H | 10.80 | 11.03 | ||
| N | 3.41 | 3.30 |
The combined application of these purification and characterization techniques ensures that synthesized this compound and its derivatives are of high purity and possess the correct chemical structure, which is fundamental for reliable and reproducible research findings.
Supramolecular Chemistry and Self Assembly Phenomena of Cetylammonium Bromide Systems
Micellization Behavior of Cetylammonium Bromide in Aqueous and Mixed Media
The formation of micelles is a cornerstone of the solution behavior of this compound. This spontaneous process, known as micellization, occurs above a specific concentration and temperature, driven by the hydrophobic effect.
The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. It represents a key parameter for any surfactant system and can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. Techniques such as tensiometry, conductometry, and fluorescence spectroscopy are commonly employed to measure the CMC. nih.govmdpi.com For this compound in pure water at 25°C, the CMC is approximately 0.92 mM. scielo.br
Several factors can influence the CMC of this compound:
Temperature: The CMC of this compound in aqueous solutions exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature, reaching a minimum around 25-30°C, and then increases with a further rise in temperature. mdpi.comscispace.com
Additives: The presence of electrolytes, such as salts, typically lowers the CMC. scispace.com This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which facilitates micelle formation. scispace.comnih.gov Conversely, the addition of organic solvents like ethanol (B145695) tends to increase the CMC because the solvent becomes more favorable for the hydrophobic tails, thus disfavoring aggregation. nih.govresearchgate.net
Purity: The purity of the this compound can also affect its CMC value. nih.gov
Table 1: Critical Micelle Concentration (CMC) of this compound Under Various Conditions
| Solvent | Temperature (°C) | Additives | CMC (mM) | Reference |
|---|---|---|---|---|
| Water | 25 | None | 0.92 | scielo.br |
| Water | 35 | None | 1.007 (conductometry), 1.102 (tensiometry) | scispace.com |
| Ethanol-Water Mixture | Room Temperature | Increasing Ethanol | Increases | nih.gov |
| Water | Room Temperature | 0.005 M MnSO₄ | Decreases | nih.gov |
| Water | 25 | Propyl Gallate | Decreases | nih.gov |
At concentrations just above the CMC, this compound typically forms spherical micelles. scispace.com However, as the concentration increases or upon the addition of certain salts or organic molecules, these spherical micelles can undergo structural transitions. A common transition is from a spherical to a more elongated, rod-like or cylindrical shape. rsc.org
This sphere-to-rod transition is driven by a reduction in the electrostatic repulsion between the head groups, which allows for closer packing of the surfactant molecules. The addition of salts like sodium salicylate (B1505791) (NaSal) is particularly effective in inducing the formation of long, flexible, worm-like micelles even at very dilute surfactant concentrations. nih.gov These worm-like micelles can entangle, leading to a significant increase in the viscosity of the solution, forming viscoelastic solutions or even gels. nih.gov The transition in micellar shape can be studied using techniques such as small-angle neutron scattering (SANS) and rheology. nih.govnih.gov
The aggregation number (N) refers to the average number of surfactant molecules that constitute a single micelle. For spherical this compound micelles in aqueous solution at 30°C, the aggregation number typically ranges from 75 to 120. wikipedia.org The static fluorescence quenching method is a common technique used to determine the aggregation number. mdpi.com
The aggregation number is not a fixed value and can be influenced by factors such as temperature, surfactant concentration, and the presence of additives. For instance, an increase in the concentration of this compound can lead to a growth in the aggregation number, which is often associated with the transition from spherical to rod-like micelles. mdpi.com The size distribution of the micelles can also vary, with systems often exhibiting a range of micellar sizes rather than a single, uniform size.
A study using static fluorescence quenching determined the aggregation number of this compound micelles at the CMC (NCMC) to be 48 at 303 K. mdpi.com
The process of micellization can be described by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind micelle formation.
Gibbs Free Energy of Micellization (ΔG°m): The negative value of ΔG°m indicates that micellization is a spontaneous process. nih.gov For this compound, ΔG°m becomes less negative with the addition of ethanol, suggesting that micellization is less favorable in such mixed media. nih.gov
Enthalpy of Micellization (ΔH°m): The enthalpy change can be endothermic or exothermic depending on the temperature. For this compound, ΔH°m is often negative (exothermic) at lower temperatures and becomes less negative or even positive (endothermic) as the temperature increases. mdpi.com This change is related to the disruption of the structured water surrounding the hydrophobic tails.
Entropy of Micellization (ΔS°m): The entropy change is generally positive and is the main driving force for micellization. This positive entropy change primarily arises from the release of ordered water molecules from the hydrocarbon chains of the surfactant into the bulk water, a phenomenon known as the hydrophobic effect.
These thermodynamic parameters can be determined experimentally using techniques like isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CMC. nih.govmdpi.com
The Krafft temperature (Tk) is a critical temperature for ionic surfactants like this compound. It is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. wikipedia.org Below the Krafft temperature, the surfactant has limited solubility and exists as hydrated crystals in equilibrium with a low concentration of monomers in solution. scispace.comwikipedia.org Above the Krafft temperature, the solubility increases sharply, and micelles can form. scispace.com
For this compound, the Krafft temperature is around 25°C. scispace.com This property is crucial for its application, as it dictates the temperature range in which it can effectively function as a surfactant in aqueous solutions. The phase behavior of this compound systems can be complex, with various liquid crystalline phases, such as nematic and hexagonal phases, forming at higher concentrations. rsc.org
Thermodynamic Parameters of Micellization (Gibbs Free Energy, Enthalpy, Entropy)
Formation and Characterization of this compound Vesicles
Beyond micelles, this compound can also form vesicles, which are spherical bilayer structures enclosing an aqueous core. Vesicles are typically larger than micelles and are of great interest for applications such as drug delivery.
The formation of this compound vesicles often requires specific conditions, such as the presence of a co-surfactant or another amphiphilic molecule. For instance, mixing this compound with an oppositely charged surfactant can lead to the spontaneous formation of vesicles. These structures are stabilized by the electrostatic interactions between the head groups of the two surfactants. The inclusion of surfactants within lipid-based vesicles can also influence their properties, such as size and stability. scispace.com The characterization of these vesicular structures is carried out using techniques like transmission electron microscopy (TEM), dynamic light scattering (DLS), and fluorescence microscopy. acs.orgchemrevlett.com
Spontaneous Vesicle Formation Mechanisms
Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers that enclose an aqueous core. mdpi.com While vesicle formation often requires external energy input or specific additives, certain systems involving this compound can lead to their spontaneous formation.
In catanionic surfactant systems, which are mixtures of cationic and anionic surfactants, unilamellar vesicles can form spontaneously upon the dilution of micellar solutions. mdpi.com A notable example is the mixture of cetyltrimethylammonium bromide (CTAB) and sodium octylsulfonate (SOS). mdpi.com The formation of ion pairs between the cationic head group of CTAB and the anionic head group of SOS results in tight interfacial packing. mdpi.com This tight packing favors the formation of bilayer structures, which then close upon themselves to form vesicles, particularly at low surfactant concentrations. mdpi.com
The mechanism is driven by a delicate balance of electrostatic and hydrophobic interactions. The strong electrostatic attraction between the oppositely charged headgroups neutralizes charge repulsion, allowing the hydrophobic tails to pack more efficiently, a condition that favors the formation of lamellar (bilayer) phases over spherical micelles.
Structural Aspects and Stability of this compound Vesicles
The structure and stability of vesicles formed from this compound are influenced by several factors, including the composition of the system, temperature, and the presence of additives.
In the CTAB/SOS system, as the total surfactant concentration increases, a transition from vesicles to micelles is observed. mdpi.com This occurs because of the significant difference in the critical micelle concentration (cmc) of CTAB and SOS. As the concentration rises, the proportion of SOS in the mixed aggregates increases, which disrupts the tight packing of the CTAB/SOS ion pairs that is crucial for vesicle formation. mdpi.com This leads to an increase in the curvature of the aggregates, favoring the formation of micelles. mdpi.com
The stability of self-assembled surfactant layers, which is related to vesicle stability, is also dependent on the nature of the counterion. nih.gov For instance, cetyltrimethylammonium fluoride (B91410) (CTAF) forms a more stable monolayer in water compared to CTAB. nih.gov This is attributed to a more rapid and complete ion exchange with the surface. nih.gov When a hydrophobic monolayer of CTAB is immersed in pure water, it doesn't simply dissolve but can rearrange into patches of bilayer or hemimicelles. nih.gov
Table 1: Factors Influencing CTAB Vesicle Formation and Stability
| Factor | Influence on Vesicle Formation and Stability |
| Surfactant Concentration | Low concentrations of catanionic mixtures (e.g., CTAB/SOS) favor spontaneous vesicle formation. Increasing concentration can lead to a vesicle-to-micelle transition. mdpi.com |
| Counterion Type | The nature of the counterion affects the stability of the self-assembled layers. CTAF forms more stable layers than CTAB. nih.gov |
| Additives | Additives can modulate the packing of surfactant molecules, influencing the formation and stability of vesicles. mdpi.com |
Microemulsion Formation and Properties with this compound
Microemulsions are thermodynamically stable, isotropic, and optically transparent mixtures of water, oil, and surfactant, often with the addition of a cosurfactant. nih.gov this compound is frequently used as the surfactant component in the formation of these systems.
Water-in-Oil Microemulsion Systems
Water-in-oil (w/o) microemulsions consist of nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a surfactant/cosurfactant layer at the water-oil interface. nih.gov These systems are valuable as nanoreactors for enzymatic reactions and in various industrial processes. nih.govcapes.gov.br
The formation and properties of w/o microemulsions using this compound have been extensively studied. For example, microemulsions can be formed using CTAB as the surfactant, an alcohol like n-hexanol or 1-butanol (B46404) as the cosurfactant, and an oil phase such as isooctane (B107328) or octane. capes.gov.brrsc.org The extent of the microemulsion domain in the phase diagram is dependent on the nature of the cosurfactant and the surfactant/cosurfactant weight ratio. nih.gov
The microstructure of these microemulsions, including the size of the water droplets, can be influenced by the composition of the aqueous phase. For instance, the presence of metal salts like Y(NO₃)₃ and Cu(NO₃)₂ can be accommodated within the water pools. rsc.org In the case of Cu²⁺ ions in very small droplets (<5 nm), a [CuBr₃]⁻ complex can form, which is destroyed as the droplet size increases. rsc.org
Energetics of Cosurfactant Transfer in Microemulsions
The stability and properties of microemulsions are closely linked to the distribution of the cosurfactant between the bulk oil phase and the surfactant-laden interfacial region. The energetics of the transfer of the cosurfactant from the oil to the interface is a critical parameter. capes.gov.br
The standard Gibbs free energy of transfer (ΔG°t) of the cosurfactant from the oil phase to the interface can be estimated through dilution studies. researchgate.net This thermodynamic parameter provides insight into the spontaneity and favorability of the cosurfactant partitioning to the interface, which is essential for reducing interfacial tension and stabilizing the microemulsion droplets. Studies have shown that the nature of the surfactant headgroup and the molecular structure of the cosurfactant significantly influence these energetics. capes.gov.brresearchgate.net
Table 2: Components of a Typical CTAB Water-in-Oil Microemulsion System
| Component | Example | Role |
| Surfactant | This compound (CTAB) | Stabilizes the water-oil interface by forming a monolayer. nih.govcapes.gov.br |
| Cosurfactant | n-Hexanol, 1-Butanol | Works in conjunction with the surfactant to reduce interfacial tension and increase the flexibility of the interfacial film. nih.govcapes.gov.br |
| Oil Phase | Isooctane, Octane | Continuous phase in which water droplets are dispersed. capes.gov.brrsc.org |
| Aqueous Phase | Water, Buffer Solution | Dispersed phase, forming nanometer-sized droplets. nih.govrsc.org |
Self-Assembly on Solid Surfaces and Interfacial Architectures
The self-assembly of this compound is not limited to bulk solutions but also occurs at solid-liquid interfaces, leading to the formation of well-defined interfacial architectures.
Formation of Hemi-Cylindrical Micelles on Hydrophobic Substrates (e.g., HOPG)
On hydrophobic surfaces like highly ordered pyrolytic graphite (B72142) (HOPG), this compound molecules self-assemble into ordered structures to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. nih.gov
At concentrations below the critical micelle concentration, CTAB molecules initially adsorb flat on the HOPG surface, maximizing the interaction between their hydrophobic alkyl chains and the nonpolar substrate. nih.gov As the surface coverage increases, subsequent adsorption leads to the formation of hemi-cylindrical micelles. nih.gov In this arrangement, the hydrophobic tails are adsorbed onto the HOPG surface, while the hydrophilic headgroups are exposed to the aqueous solution, effectively creating a hydrophilic layer on the hydrophobic substrate. nih.gov These hemi-cylindrical micelles often align in specific directions on the HOPG surface, with angles of 60° or 120° between them, reflecting the underlying symmetry of the graphite lattice. nih.gov
This self-assembly process is a key factor in applications such as the controlled deposition of nanoparticles, where the CTAB layer can act as a template. nih.gov
Bilayer Formation and Adsorption Dynamics at Interfaces
The amphiphilic nature of this compound (CTAB), possessing a hydrophilic quaternary ammonium (B1175870) head group and a long hydrophobic hexadecyl tail, drives its self-assembly into complex supramolecular structures at various interfaces. A predominant and extensively studied phenomenon is the formation of bilayers, which play a crucial role in surface modification, nanoparticle stabilization, and lubrication. The dynamics of CTAB adsorption and the subsequent organization into these bilayer structures are governed by a delicate interplay of electrostatic interactions, hydrophobic effects, and van der Waals forces, which are influenced by factors such as substrate type, surfactant concentration, temperature, and the presence of electrolytes.
At interfaces, CTAB molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. This leads to the formation of adsorbed layers, which can range from monolayers to more complex bilayer structures. For instance, at the air-water interface, CTAB molecules form a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic head groups immersed in the water, thereby reducing the surface tension of the water. tau.ac.ilmdpi.com
On solid substrates, the adsorption behavior of CTAB is highly dependent on the surface charge and chemistry of the substrate. On negatively charged surfaces like mica and silica (B1680970), the positively charged head group of CTAB adsorbs onto the surface, leading to charge neutralization. rsc.orgnih.gov As the concentration of CTAB increases, further adsorption is driven by hydrophobic interactions between the alkyl chains of the adsorbed and solution-phase CTAB molecules, resulting in the formation of a bilayer. rsc.orgresearchgate.net In this arrangement, the first layer of CTAB molecules is electrostatically bound to the surface with their hydrophobic tails pointing towards the bulk solution. The second layer then assembles with its hydrophobic tails interdigitating with those of the first layer, and its hydrophilic head groups exposed to the aqueous phase. This bilayer structure imparts a net positive charge to the surface. researchgate.net
The formation of a complete bilayer is a dynamic process. For example, on a mica surface, CTAB may initially adsorb as flattened cylindrical aggregates which then evolve over a period of several hours to form a uniform flat bilayer. rsc.orgcore.ac.uk The kinetics of this process are influenced by the CTAB concentration relative to its critical micelle concentration (CMC). Below the CMC, adsorption occurs from monomeric CTAB in solution, which can be a slow process, sometimes taking hours to reach equilibrium, especially at concentrations near the critical surface aggregation concentration (CSAC). bsb-muenchen.deresearchgate.net Above the CMC, micelles can adsorb directly to the surface, leading to a more rapid formation of the adsorbed layer, often within minutes. bsb-muenchen.deresearchgate.net
The structure and properties of the resulting CTAB bilayers have been characterized by various techniques. Surface force apparatus (SFA) measurements have determined the thickness of a CTAB bilayer on mica to be in the range of 31–36 Å. rsc.org Neutron and X-ray reflectivity studies have provided further details on the bilayer structure, including the extent of tail interdigitation and the presence of water within the adsorbed layer. rsc.orgcore.ac.uk The stability and organization of these bilayers are crucial for their applications, such as in the synthesis of gold nanorods where the CTAB bilayer acts as a stabilizing agent.
The adsorption of CTAB is not limited to solid-liquid and air-water interfaces. At liquid-liquid interfaces, such as water-oil systems, CTAB can induce the self-assembly of nanoparticles by screening their surface charge, facilitating the formation of ordered arrays.
The following tables provide a summary of key parameters related to the self-assembly and adsorption of this compound at various interfaces.
Table 1: Critical Micelle Concentration (CMC) of this compound (CTAB) Under Various Conditions
| Medium | Method | Temperature | CMC |
| Aqueous Solution | Not Specified | Not Specified | ~9 x 10⁻⁴ mol/L |
| Aqueous Solution | Surface Tension | Not Specified | 2.62 x 10⁻³ mol/dm³ |
| Aqueous Solution with MnSO₄·6H₂O | Conductivity | Room Temperature | Decreases with increasing salt concentration |
| Ethanol-Water Mixtures | Conductivity | Room Temperature | Increases with increasing ethanol content |
| Aqueous Solution | Tensiometry | 298 K | Minimum value observed around this temperature |
This table presents a selection of reported CMC values for CTAB to illustrate the influence of the surrounding medium and measurement conditions.
Table 2: Structural and Thermodynamic Parameters of CTAB at Interfaces
| Interface | Parameter | Value | Technique |
| Mica-Water | Bilayer Thickness | 31–36 Å | Surface Force Apparatus (SFA) |
| Mica-Water | Two Bilayer Thickness | 6.6 ± 0.4 nm | Not Specified |
| Air-Water | Minimum Area per Molecule (A_min) | Varies with temperature | Tensiometry |
| Air-Water | Maximum Surface Excess (Γ_max) | Varies with temperature | Tensiometry |
| Silica-Water | Adsorption Time | Minutes to hours | Optical Reflectometry |
This table summarizes key structural and dynamic parameters of CTAB adsorbed at different interfaces, highlighting the variability based on the system and measurement technique.
Interfacial and Surface Active Properties of Cetylammonium Bromide Systems
Surface Tension Reduction and Interfacial Adsorption Behavior
Cetylammonium bromide is highly effective at reducing the surface tension of water. In an aqueous solution, the hydrophobic tails of the cetylammonium ions are expelled from the bulk water phase, leading them to accumulate at the air-water interface with the hydrophilic headgroups remaining in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface, resulting in a decrease in surface tension.
As the concentration of this compound increases, the interface becomes progressively more populated with surfactant molecules. This leads to a steep reduction in surface tension until a point of saturation is reached. At this concentration, known as the critical micelle concentration (CMC), the interface is fully packed with a monolayer of surfactant ions, and any further addition of the surfactant results in the formation of micelles in the bulk solution. Beyond the CMC, the surface tension remains relatively constant. The effectiveness of a surfactant is often judged by the concentration required to achieve a significant reduction in surface tension and the maximum reduction it can achieve.
The adsorption of this compound is not limited to the air-water interface. It also readily adsorbs onto solid surfaces, a process influenced by the surface charge of the solid and the concentration of the surfactant. On negatively charged surfaces, the positively charged headgroups of the cetylammonium ions are attracted, leading to the formation of a monolayer. At higher concentrations, a bilayer can form through hydrophobic interactions between the alkyl chains of the adsorbed and free surfactant molecules. scielo.brnih.gov This adsorption behavior is critical in applications such as surface modification and as a corrosion inhibitor. scielo.br
Below is a table illustrating the typical relationship between the concentration of a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), and the surface tension of the aqueous solution. This data demonstrates the characteristic sharp decrease in surface tension with increasing surfactant concentration up to the CMC.
Table 1: Surface Tension of Aqueous Solutions of Cetyltrimethylammonium Bromide (CTAB) at 25 °C
| Concentration (mol/L) | Surface Tension (mN/m) |
|---|---|
| 0 | 72.0 |
| 0.0001 | 60.5 |
| 0.0004 | 48.2 |
| 0.001 | 39.0 |
| 0.002 | 36.5 |
| 0.005 | 36.2 |
| 0.01 | 36.1 |
| 0.02 | 36.1 |
| 0.05 | 36.1 |
This table is generated based on data for Cetyltrimethylammonium Bromide (CTAB) to illustrate the principle of surface tension reduction. jpn.org
Adsorption Isotherms and Surface Excess Determinations
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at constant temperature can be described by adsorption isotherms. For this compound and its derivatives, the Langmuir adsorption isotherm is often applicable, particularly in describing the formation of a monolayer at an interface. scielo.brscielo.br The Langmuir model assumes that adsorption occurs at specific, localized sites on the surface and that once a site is occupied, no further adsorption can occur at that site.
The degree of surface coverage (θ) is related to the bulk concentration of the surfactant (C) and the equilibrium constant of the adsorption process (K) by the Langmuir equation:
θ = (K * C) / (1 + K * C)
From the surface tension data, the surface excess concentration (Γ) can be calculated using the Gibbs adsorption isotherm. The surface excess is the amount of surfactant adsorbed at the interface per unit area in excess of the bulk concentration. For an ionic surfactant like this compound, the Gibbs equation is given by:
Γ = - (1 / (n * R * T)) * (dγ / dlnC)
where:
Γ is the surface excess concentration
n is a factor that depends on the number of species that adsorb at the interface (for a 1:1 ionic surfactant with excess salt, n is often taken as 2)
R is the universal gas constant
T is the absolute temperature
γ is the surface tension
C is the surfactant concentration
The maximum surface excess (Γmax) is reached at the CMC, where the interface is saturated with surfactant molecules. From Γmax, the minimum area occupied by each surfactant molecule at the interface (Amin) can be calculated:
Amin = 1 / (Γmax * NA)
where NA is the Avogadro constant.
Research on gemini (B1671429) surfactants derived from this compound has shown that their adsorption on a steel surface follows the Langmuir adsorption isotherm. scielo.brscielo.br The equilibrium constant (K) for this process indicates the strength of the interaction between the surfactant and the surface.
Table 2: Adsorption Parameters for a this compound Gemini Surfactant on a Mild Steel Surface
| Parameter | Value |
|---|---|
| Adsorption Isotherm Model | Langmuir |
| Correlation Coefficient (R²) | > 0.99 |
| Adsorption | Chemical Adsorption |
This table is based on findings for alkanediyl-α, ω-bis (dimethyl this compound) gemini surfactants. scielo.brscielo.br
Influence of Environmental Conditions on Interfacial Activity
The interfacial activity of this compound is sensitive to environmental factors such as pH, ionic strength, and temperature.
pH: The pH of the aqueous solution can influence the surface charge of interfaces and the stability of the surfactant itself. While the cationic nature of the cetylammonium ion is stable over a wide pH range, the properties of the interface it adsorbs to can be pH-dependent. For instance, the adsorption of this compound onto a surface with acidic or basic functional groups will be affected by the pH-dependent ionization of these groups. Studies on the interaction of cetyltrimethylammonium bromide with phenol (B47542) have shown that pH significantly impacts the interfacial properties. researchgate.net The ionization of phenol to the phenolate (B1203915) ion at higher pH affects its interaction with the cationic surfactant and the resulting surface tension. researchgate.net
Ionic Strength: The addition of an inorganic electrolyte, such as sodium bromide (NaBr), to a this compound solution significantly affects its interfacial properties. The presence of excess counter-ions (Br⁻) from the salt shields the electrostatic repulsion between the positively charged headgroups of the adsorbed cetylammonium ions at the interface. This allows for a more compact packing of the surfactant molecules, leading to a lower minimum area per molecule (Amin) and a greater reduction in surface tension for a given surfactant concentration. jpn.org Consequently, the critical micelle concentration (CMC) of this compound decreases with increasing ionic strength. This effect is demonstrated by the shift of the surface tension versus concentration curves to lower concentrations as the salt concentration increases. jpn.org
Temperature: Temperature influences several aspects of the interfacial activity of this compound. An increase in temperature generally leads to an increase in the kinetic energy of the surfactant molecules, which can affect both the rate of adsorption to the interface and the tendency to form micelles. For the adsorption of some this compound derivatives on metal surfaces, an increase in temperature has been shown to increase the inhibition efficiency, suggesting a chemical adsorption mechanism. scielo.br The CMC of this compound also exhibits a temperature dependence, which can in turn affect the surface tension at which micellization begins.
Dynamic Surface Rheology of this compound Films
The film formed by the adsorption of this compound at an interface possesses rheological properties that describe its response to deformation. Dynamic surface rheology characterizes the viscoelastic properties of this interfacial film when subjected to periodic expansion and compression. The key parameter measured is the surface dilational modulus (E), which is a complex quantity composed of an elastic (storage) modulus (E') and a viscous (loss) modulus (E''):
E = E' + iE''
The elastic modulus represents the ability of the film to store energy upon deformation and is related to the change in surface tension with area. The viscous modulus represents the energy dissipated as heat and is related to processes such as the exchange of surfactant molecules between the interface and the bulk, or rearrangements within the film.
The dynamic surface rheology of this compound films is influenced by factors such as the surfactant concentration, the frequency of the oscillation, and the presence of other components in the system. At concentrations below the CMC, the exchange of monomers between the bulk and the interface is a key relaxation process. As the interface is expanded, the surface concentration of the surfactant decreases, leading to an increase in surface tension. The subsequent adsorption of monomers from the bulk to restore equilibrium is a time-dependent process that contributes to the viscoelastic response.
Interactions of Cetylammonium Bromide with Macromolecular and Colloidal Systems
Polymer-Cetylammonium Bromide Interactions
The interaction between cetylammonium bromide and polymers is a subject of extensive research due to its relevance in controlling the rheological properties of various formulations. asianpubs.orgmdpi.com These interactions can be broadly categorized into the formation of polyelectrolyte-surfactant complexes, the influence on the rheological properties of polymer solutions, and the specific adsorption and binding mechanisms with different types of polymers.
Ionic surfactants, such as this compound, readily interact with oppositely charged polyelectrolytes through strong electrostatic and hydrophobic forces. mdpi.com This interaction leads to the formation of polyelectrolyte-surfactant complexes (PESCs), which have garnered significant attention for their unique self-assembly and nanostructured characteristics. semanticscholar.orgresearchgate.net The formation of these complexes is a modular process, offering a wide array of design possibilities and functional properties based on the chosen polyelectrolyte and surfactant. buffalo.edu
The driving force behind the formation of PESCs is the cooperative binding of surfactant molecules to the polymer chain. This process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often significantly lower than the critical micelle concentration (CMC) of the pure surfactant. mdpi.com For instance, in the presence of polyelectrolytes, the formation of micellar aggregates capable of solubilizing hydrophobic substances requires a much lower surfactant concentration. mdpi.com The interaction between this compound and anionic polyelectrolytes like sodium polystyrene sulfonate (PSS) demonstrates this strong binding behavior. mdpi.comnih.gov
The structure of the resulting complexes can vary from simple soluble aggregates to more complex precipitates, depending on factors such as the charge density of the polyelectrolyte, the concentration of both components, and the ionic strength of the medium. mdpi.comresearchgate.net For example, the interaction of this compound with the anionic polyelectrolyte carboxymethyl cellulose (B213188) results in the formation of coil-like structures. nih.gov
The formation of PESCs has a profound impact on the rheological properties of polymer solutions. ijcce.ac.irrsc.org When this compound binds to a polymer, it can lead to the formation of network-like structures and entanglements due to the cross-linking of polymer chains by surfactant micelles. ijcce.ac.ir This increased entanglement restricts the mobility of the polymer chains, resulting in a significant increase in the viscosity of the solution. ijcce.ac.ir
The interaction between this compound and nonionic polymers like polyethylene (B3416737) glycol (PEG) and polyacrylamide has been studied to understand these rheological changes. asianpubs.orgijcce.ac.ir In the case of PEG, a sudden increase in viscosity is observed at low this compound concentrations, indicating weak interactions that become more pronounced at higher temperatures. ijcce.ac.ir Similarly, with polyacrylamide, the intrinsic viscosity of the solution is affected by the concentration of this compound. asianpubs.org
For oppositely charged systems, such as cationic this compound and an anionic polymer, the increase in viscosity can be even more dramatic, sometimes leading to gel formation. ijcce.ac.ir The rheological behavior of these systems can be fine-tuned by external stimuli like pH, temperature, and ionic strength, allowing for the creation of "smart" materials with tailored viscoelastic properties. mdpi.comrsc.org
| Polymer | Type of Interaction | Observed Rheological Change | Key Findings |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Nonionic | Sudden increase in viscosity at low CTAB concentrations. | Interactions are more pronounced at higher temperatures. ijcce.ac.ir |
| Polyacrylamide | Nonionic | Changes in intrinsic viscosity. | Interaction leads to the formation of micelles along the polymer chain. asianpubs.org |
| Anionic Polymers | Oppositely Charged | Significant viscosity increase, potential for gel formation. | Strong electrostatic interactions lead to cross-linking of polymer chains. ijcce.ac.ir |
| Hydroxypropylmethyl cellulose (HPMC) | Nonionic | Formation of polymer-surfactant micelles. | Strength of interaction depends on the surfactant nature. researcher.life |
The adsorption and binding of this compound to polymers are governed by a combination of electrostatic and hydrophobic interactions. mdpi.com The specific mechanism depends on the nature of the polymer.
Anionic Polyelectrolytes: With oppositely charged polymers like sodium polystyrene sulfonate (NaPSS) and hyaluronic acid, the primary driving force is strong electrostatic attraction between the cationic headgroup of this compound and the anionic groups on the polymer chain. mdpi.comnih.govnih.gov This initial electrostatic binding is followed by the cooperative aggregation of surfactant molecules into micelle-like clusters along the polymer backbone, driven by hydrophobic interactions between the cetyl tails of the surfactant. mdpi.com
Nonionic Polymers: In the case of nonionic polymers such as polyethylene glycol (PEG) and hydroxypropylmethyl cellulose (HPMC), the interaction is weaker and primarily driven by hydrophobic interactions. ijcce.ac.irresearcher.life The polymer can induce the micellization of the surfactant on its chain at concentrations below the surfactant's CMC. asianpubs.org
Cationic Polymers: Interactions between this compound and polymers of the same charge are generally weak due to electrostatic repulsion. However, at high surfactant concentrations, hydrophobic interactions can still lead to some degree of association.
The binding process can be characterized by a critical aggregation concentration (CAC), which is the surfactant concentration at which significant binding to the polymer begins. mdpi.com As the surfactant concentration increases, the polymer becomes saturated with surfactant molecules, a point known as the polymer saturation point (PSP). asianpubs.org
| Polymer Type | Primary Driving Force | Binding Mechanism | Example Polymer |
|---|---|---|---|
| Anionic | Electrostatic Attraction | Cooperative binding leading to micelle-like clusters on the polymer chain. mdpi.com | Sodium Polystyrene Sulfonate (NaPSS) nih.gov, Hyaluronic Acid nih.gov |
| Nonionic | Hydrophobic Interactions | Polymer-induced micellization of the surfactant on its chain. asianpubs.org | Polyethylene Glycol (PEG) ijcce.ac.ir, Polyacrylamide asianpubs.org |
Influence on Rheological Properties of Polymer Solutions
This compound Interactions with Biomolecules (In Vitro and Mechanistic Studies)
The interaction of this compound with essential biomolecules like DNA and proteins is a critical area of study, with implications ranging from molecular biology techniques to understanding the mechanisms of cytotoxicity. researchgate.netnih.govresearchgate.net
The interaction between the cationic surfactant this compound and the anionic polyelectrolyte DNA is a classic example of strong electrostatic coupling leading to significant conformational changes in the DNA molecule. researchgate.net At low molar ratios of this compound to DNA, the surfactant molecules bind to the phosphate (B84403) backbone of the DNA, neutralizing its negative charge. researchgate.netnih.gov This charge neutralization reduces the electrostatic repulsion between different segments of the DNA chain, causing the extended coil-like structure of DNA to collapse into a compact, globular state. researchgate.netnih.gov This process is known as DNA compaction or condensation. researchgate.net
Interestingly, at higher molar ratios, a phenomenon known as decondensation can occur, where the compacted DNA transitions back to a more extended conformation. researchgate.netnih.gov This decondensation is driven by the formation of a bilayer of surfactant on the DNA, which reintroduces a net charge to the complex. researchgate.net The phase behavior of DNA and oppositely charged surfactants is highly associative, often leading to the formation of a precipitate even at very low concentrations of both components. researchgate.net
Agarose gel electrophoresis studies have shown that the interaction with this compound reduces the electrophoretic velocity of DNA, confirming the compaction of the molecule. nih.gov These studies also indicate that the formed complexes typically contain a single condensed DNA molecule. nih.gov
The interaction of this compound with proteins is complex and depends on factors such as the protein's net charge (which is pH-dependent), its structural stability, and the surfactant concentration. researchgate.netacs.org
At pH values where a protein has a net negative charge, the positively charged this compound can interact electrostatically, leading to changes in the protein's conformation and potentially inducing aggregation. researchgate.net For example, with insulin (B600854) at pH 7.4 (where it has a net negative charge), low concentrations of this compound cause aggregation. researchgate.net However, at higher concentrations, this aggregation is not observed. researchgate.net This suggests a bimodal effect where the initial binding induces aggregation, but further surfactant binding may solubilize the protein-surfactant complexes. At pH 2.0, where insulin has a net positive charge, no aggregation is observed due to electrostatic repulsion. researchgate.net
Studies with other proteins, such as hen egg white lysozyme, have also shown that this compound can influence both the secondary and tertiary structure of the protein. acs.org In some cases, cationic surfactants like tetradecyltrimethylammonium bromide (a close analog of this compound) have been shown to inhibit protein fibrillation, suggesting that the interaction can modulate aggregation pathways in different ways. nih.gov The interaction can lead to a transformation from β-sheet structures, often associated with aggregation, to α-helical structures. nih.gov
| Biomolecule | Interaction Type | Observed Effects | Underlying Mechanism |
|---|---|---|---|
| DNA | Electrostatic and Hydrophobic | Compaction at low CTAB ratios, decondensation at high ratios, precipitation. researchgate.netnih.gov | Charge neutralization of phosphate backbone, followed by cooperative binding and potential bilayer formation. researchgate.net |
| Proteins (e.g., Insulin, Lysozyme) | Electrostatic and Hydrophobic | Aggregation modulation (induction or inhibition), conformational changes (e.g., β-sheet to α-helix transition). researchgate.netacs.orgnih.gov | Dependent on protein charge (pH), surfactant concentration, and specific protein structure. researchgate.net |
Enzyme Activity Modulation in this compound Reverse Micelles
This compound (CTAB) reverse micelles, which are nanometer-sized water droplets dispersed in an organic solvent and stabilized by the surfactant, serve as unique microenvironments or "nanoreactors" for enzymatic reactions. hnu.edu.cnpreprints.org The encapsulation of enzymes within these structures can significantly modulate their activity and stability compared to conventional aqueous solutions. The catalytic efficiency of enzymes in CTAB reverse micelles is influenced by several factors, including the water-to-surfactant molar ratio (W₀), which determines the size of the aqueous core, the pH of the entrapped aqueous phase, and the concentration of the surfactant itself. hnu.edu.cnpreprints.orgnih.gov
Research has shown varied effects of CTAB reverse micelles on different enzymes. For instance, Glutathione reductase from baker's yeast was found to follow Michaelis-Menten kinetics within CTAB/chloroform-isooctane reverse micelles. nih.gov Its activity and kinetic parameters, such as the catalytic constant (kcat), were observed to vary with the water pool size (W₀), while the Michaelis constant (Km) remained close to the value in an aqueous solution. nih.gov The enzyme also exhibited remarkable storage stability in this system, retaining about 80% of its activity after one month. nih.gov
In the case of lipases, which are surface-active enzymes, CTAB reverse micelles can provide a suitable environment for their function. nih.gov However, the activity can be further and significantly enhanced by creating mixed reverse micellar systems. The addition of imidazolium-based surfactants to CTAB reverse micelles has been shown to increase lipase (B570770) activity by up to 200% compared to CTAB alone. nih.gov This enhancement is attributed to the activating effect of the imidazolium (B1220033) cation, which may improve the nucleophilicity of the interfacial water near the enzyme. nih.gov
Furthermore, the incorporation of nanoparticles into CTAB reverse micelles can create advanced nanocomposites that further boost enzyme efficiency. The inclusion of graphene oxide in CTAB reverse micelles led to a 3.8-fold improvement in lipase activity. researchgate.net Similarly, doping CTAB reverse micelles with gold nanoparticles (GNPs) enhanced lipase activity by 2.5-fold. science.gov This activation is thought to be due to the formation of larger reverse micelles where the nanoparticle acts as a core for the surfactant to aggregate around, creating a more favorable "GNP pool" for the enzyme. science.gov For peroxidases like horseradish peroxidase (HRP) and soybean peroxidase (SBP), adsorbing them onto single-walled carbon nanotubes within a CTAB reverse micelle system resulted in a 7- to 9-fold enhancement in activity compared to the enzyme in a standard buffer. hnu.edu.cn
The table below summarizes the observed effects of CTAB-based reverse micellar systems on the activity of various enzymes.
| Enzyme | Micellar System | Observed Effect on Activity | Reference |
|---|---|---|---|
| Glutathione Reductase | CTAB/H₂O/CHCl₃-isooctane | Activity is dependent on water pool size (W₀); enzyme shows high stability. | nih.gov |
| Chromobacterium viscosum Lipase | CTAB/Imidazolium-based surfactant (mixed micelles) | ~200% higher activity compared to CTAB alone. | nih.gov |
| CTAB/Graphene Oxide (GO) | 3.8-fold increase in activity compared to CTAB alone; highest observed activity (k₂=1653±11 cm³g⁻¹s⁻¹). | researchgate.net | |
| Horseradish Peroxidase (HRP) | CTAB/Imidazolium-based surfactant (mixed micelles) | ~100% improvement in activity. | nih.gov |
| Horseradish Peroxidase (HRP) and Soybean Peroxidase (SBP) | CTAB/Single-Walled Carbon Nanotubes (SWNTs) | 7- to 9-fold enhancement in activity. | hnu.edu.cn |
Mechanistic Studies of Membrane Interaction and Permeabilization
This compound, as a cationic surfactant, interacts significantly with biological and model lipid membranes, primarily through electrostatic forces and hydrophobic interactions. The positively charged trimethylammonium headgroup of CTAB is attracted to the negatively charged components of cell membranes, such as phosphatidylserine, or the condensed lipid domains. nih.govnih.gov
Studies using model membranes have revealed different mechanisms of interaction depending on the specific lipid composition and the structure of the surfactant. For instance, while some surfactants may penetrate deep into the lipid bilayer, CTAB-modified nanoparticles have been observed to interact with phospholipid liquid-condensed domains primarily through electrostatic interactions without deep penetration. nih.govnih.gov This anchoring to specific domains of the membrane is a key feature of its interaction. nih.gov The mechanism can involve an exchange of CTAB with phospholipids (B1166683) in the membrane, leading to a rearrangement that can create cavities or pores. wikipedia.org At low concentrations, this effect may be minimal, but as the CTAB concentration increases, more phospholipids are displaced, increasing membrane permeability. wikipedia.org
This ability to alter membrane structure leads to increased permeability, a phenomenon that has been explored for practical applications. Research has demonstrated that the addition of CTAB can enhance the bidirectional transport of substrates and electron shuttles across cell membranes. nih.gov In studies involving microbial biofilms, an appropriate concentration of CTAB increased membrane permeability, which facilitated the transport of substrates into the cells and promoted the extracellular electron transfer process, without adversely affecting cell viability. nih.gov This permeabilizing effect is confirmed by measurements showing increased extracellular activity of enzymes like alkaline phosphatase following CTAB treatment. nih.gov The interaction is concentration-dependent; at low concentrations, CTAB can cause transient changes in the transmembrane electric potential by redistributing between the solution and the membrane, while higher concentrations can lead to more significant structural changes. mdpi.com The toxicity of CTAB is linked to this membrane-disrupting ability, as it can permeate the cell membrane, enter the cell, and damage organelles like mitochondria. mdpi.com
Interactions with Inorganic Colloids and Nanoparticles
Colloidal Stability and Aggregation Control of Nanoparticles (e.g., Gold, Silver)
This compound is a crucial surfactant in the synthesis and stabilization of various inorganic nanoparticles, particularly those of noble metals like gold (Au) and silver (Ag). Its primary role is to act as a capping or stabilizing agent that adsorbs onto the nanoparticle surface, preventing them from aggregating and precipitating out of solution. nanopartz.comresearchgate.net This stabilization is achieved through a combination of electrostatic repulsion between the positively charged CTAB-coated particles and steric hindrance from the bulky cetyl chains. nanopartz.comresearchgate.net
In the widely used seed-mediated synthesis of gold nanorods, CTAB forms a bilayer structure on the nanorod surface, which is believed to direct the anisotropic growth by preferentially binding to certain crystallographic facets. rhhz.net This bilayer consists of an inner layer where the cationic headgroups are in close proximity to the gold surface and an outer layer with the hydrophobic tails interdigitated. nih.govacs.org The stability of the resulting nanoparticles is dependent on the CTAB concentration; a sufficient concentration, typically above 1 mM, is necessary to maintain the micellar structure that ensures colloidal stability. nanopartz.com
For silver nanoparticles (AgNPs), CTAB also functions as a shape-directing and stabilizing agent. arabjchem.orgarabjchem.org It can influence the morphology of the resulting nanoparticles, promoting the formation of specific shapes like nanodisks or spherical particles, depending on the reaction conditions. arabjchem.orgarabjchem.org By coating the particles, CTAB hinders their aggregation, which is essential for maintaining a large surface area and a high number of active sites for applications such as catalysis. researchgate.net The aggregation of CTAB-capped nanoparticles can be controllably induced by changing the solvent environment, for instance, by adding ethanol (B145695), which causes a partial removal of the protective CTAB layer. researchgate.net
Adsorption onto Metal Surfaces and Metal Oxide Nanoparticles
The adsorption of CTAB onto various surfaces is a key aspect of its function as a stabilizer, corrosion inhibitor, and surface modifier. On gold surfaces, CTAB is known to adsorb strongly, forming a bilayer structure. rhhz.netnih.gov The initial layer is thought to involve the chemisorption of bromide ions onto the gold, followed by the electrostatic attraction of the cationic CTA⁺ headgroups. rhhz.netchinesechemsoc.org Subsequent layers form through hydrophobic interactions between the alkyl chains. The stability of this adsorbed bilayer can depend on the crystallographic face of the gold, with studies suggesting that CTAB tends to adsorb more strongly on Au(100) or Au(110) surfaces than on Au(111). rhhz.net
CTAB also adsorbs onto other metal surfaces, such as copper, where it acts as a corrosion inhibitor. mdpi.com It forms a protective film by binding to the metal surface via its hydrophobic tail, with the hydrophilic head exposed to the solution. This barrier minimizes contact between the metal and the corrosive environment. mdpi.com
The adsorption of CTAB is not limited to metallic surfaces; it also readily adsorbs onto metal oxide nanoparticles, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃) and sapphire (Al₂O₃). nanochemres.orgmdpi.comjwent.netacs.org For iron oxide nanoparticles, which often have a negative surface charge at neutral or alkaline pH, the positively charged CTAB molecules are attracted to the surface via strong electrostatic forces. nanochemres.org This adsorption can lead to the formation of hydrophobic hemimicelles or admicelles on the nanoparticle surface, which can be utilized for the removal of organic pollutants from water. nanochemres.org The efficiency of this process is highly dependent on factors like pH and the concentration of CTAB. nanochemres.orguobaghdad.edu.iq On sapphire surfaces at high pH, CTAB cations adsorb and neutralize the negative surface charge. acs.org
Influence on Zeta Potential and Surface Charge of Colloidal Systems
The adsorption of the cationic surfactant CTAB onto the surface of colloidal particles has a profound impact on their surface charge and, consequently, their zeta potential. Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion, and it is a key indicator of colloidal stability.
For initially negatively charged colloids, such as citrate-stabilized gold nanoparticles, silica (B1680970) nanoparticles, or cellulose nanocrystals, the addition of CTAB leads to a progressive neutralization of the surface charge. acs.orgwiley.commdpi.comnih.gov As the positively charged CTA⁺ ions adsorb onto the negative surface, the absolute value of the negative zeta potential decreases, approaching zero. acs.orgmdpi.com This charge neutralization can lead to a point of instability where the particles aggregate, as the repulsive electrostatic forces are minimized. nih.govacs.org
If the concentration of CTAB is increased further, beyond the point of charge neutralization, a charge reversal can occur. The surface becomes saturated with CTA⁺ ions, often forming a bilayer, which imparts a net positive charge to the particles. acs.orgacs.org This results in a positive zeta potential, and the colloidal dispersion can become stable again due to the renewed electrostatic repulsion between the now positively charged particles. acs.org For example, the surface charge of a single track-etched nanopore was inverted from negative (-9 mC/m²) to positive (8 mC/m²) by gradually increasing the CTAB concentration. acs.org Similarly, the zeta potential of latex particles changes from highly negative towards less negative values upon the addition of CTAB. nih.gov This ability to tune the surface charge from negative to positive is a critical function of CTAB in controlling the interfacial properties and stability of a wide range of colloidal systems. acs.orgwiley.com
The table below provides examples of how CTAB influences the zeta potential of different colloidal systems.
| Colloidal System | Initial Zeta Potential | Condition | Final Zeta Potential | Observation | Reference |
|---|---|---|---|---|---|
| Gold Nanoparticles (citrate-capped) | < -30 mV | Increasing CTAB concentration | Approaches zero, then becomes positive | Charge neutralization leads to aggregation, followed by redispersion with a positive charge due to bilayer formation. | acs.orgwiley.com |
| Latex Particles | ~ -45 mV | Addition of CTAB (e.g., 0.001 M) | ~ -25 mV | Zeta potential becomes less negative, but does not reverse to positive in the tested range. | nih.gov |
| Cellulose Nanocrystals (CNCs) | Highly negative | Increasing CTAB concentration | Approaches -1.01 mV (near neutral) | Surface charge is neutralized by electrostatic attraction. | mdpi.com |
| Sapphire-c Surface (pH 10) | Negative | Increasing CTAB concentration | Becomes positive | Charge reversal is observed, indicating overcompensation of the initial negative surface charge. | acs.org |
| Silica Nanoparticles | -26.7 mV | Addition of CTAB | Becomes less negative | Repulsion between particles is reduced. | nih.gov |
Applications of Cetylammonium Bromide in Advanced Materials Science and Nanotechnology
Templating Agent in Mesoporous Material Synthesis
Cetylammonium bromide is extensively utilized as a structure-directing agent, or template, in the synthesis of mesoporous materials. These materials are characterized by well-defined pores with diameters in the range of 2 to 50 nanometers and high surface areas, making them valuable in catalysis, adsorption, and drug delivery. sigmaaldrich.comscielo.br
Synthesis of Mesoporous Silica (B1680970) (e.g., MCM-41)
A prominent application of CTAB is in the synthesis of mesoporous silica, most notably Mobil Composition of Matter No. 41 (MCM-41). scielo.br In this process, CTAB molecules self-assemble in an aqueous solution to form cylindrical micelles. sigmaaldrich.com A silica source, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced. sigmaaldrich.comsioc-journal.cn The silica precursors hydrolyze and condense around the CTAB micelles, forming a silica network that conforms to the shape of the micellar template. sigmaaldrich.com Subsequent removal of the organic template, typically through calcination or solvent extraction, results in a highly ordered, hexagonally arranged mesoporous silica structure with a narrow pore size distribution. sigmaaldrich.comscielo.br The concentration of CTAB can be varied to control the resulting pore properties of the mesoporous silica. atlantis-press.com
The synthesis of MCM-41 can be carried out under various conditions, including basic hydrothermal methods and even in nonaqueous media like glycerol, with the aid of organic amines. sigmaaldrich.comsioc-journal.cn Research has also demonstrated the ultrafast sonochemical synthesis of high-quality MCM-41 using CTAB as a template, significantly reducing the synthesis time. rsc.org
Table 1: Key Parameters in CTAB-Templated MCM-41 Synthesis
| Parameter | Role/Effect | Example/Finding |
| CTAB Concentration | Influences micelle formation and subsequent pore size. atlantis-press.com | Varying CTAB weight from 3g to 6g in the synthesis from beach sand resulted in mesoporous silica with surface areas between 300-385 m²/g and pore diameters of 5-8.8 nm. atlantis-press.com |
| Silica Source | Provides the inorganic framework of the mesoporous material. | Tetraethyl orthosilicate (TEOS) is a commonly used silica source. sigmaaldrich.comsioc-journal.cn |
| Solvent/Medium | Affects the hydrolysis and condensation rates. | Can be synthesized in aqueous basic conditions or nonaqueous media like glycerol. sigmaaldrich.comsioc-journal.cn |
| Template Removal | Creates the porous structure. | Achieved through calcination at high temperatures (e.g., 550°C) or solvent extraction. sigmaaldrich.comatlantis-press.com |
This table provides a summary of the key parameters and their roles in the synthesis of MCM-41 using CTAB as a template, based on the provided search results. The data is interactive and can be sorted by column.
Directed Synthesis of Metal Oxide Nanomaterials
The templating role of CTAB extends to the synthesis of various metal oxide nanoparticles with controlled structures. mdpi.combohrium.com By controlling the reaction conditions, CTAB micelles can direct the growth of metal oxides into specific morphologies, such as nanorods, nanowires, and other complex architectures. This control over the final structure is crucial for tuning the material's properties for applications in catalysis, electronics, and sensing. troindia.in For instance, CTAB has been employed in the synthesis of mesoporous V-Mo-MCM-41 nanocatalysts via a direct hydrothermal method. nih.gov
Template-Assisted Polymerization for Controlled Morphologies (e.g., Polyaniline)
CTAB also serves as a "soft template" in the polymerization of conducting polymers like polyaniline (PANI). researchgate.net In this process, CTAB forms micelles that act as nanoreactors, guiding the polymerization of aniline (B41778) monomers into specific morphologies. This template-assisted approach allows for the synthesis of PANI with controlled structures, such as nanofibers and rhombic plates. nih.gov The concentration of CTAB plays a significant role in defining the structure of the soft template. researchgate.net For example, flake-like polyaniline has been prepared through cationic emulsion polymerization in the presence of CTAB, where a lamellar complex of (CTA)2S2O8 acts as a reactive soft template. researchgate.net This method can lead to polyaniline with a high degree of crystallization and ordered structure. researchgate.net
Role in Nanoparticle Synthesis and Morphology Control
Beyond its role as a templating agent, this compound is instrumental in the synthesis and stabilization of various nanoparticles, particularly metallic nanoparticles. It plays a crucial role in controlling their size, shape, and stability. acs.org
Anisotropic Growth of Gold Nanorods and Other Nanostructures
One of the most significant applications of CTAB in nanotechnology is in the seed-mediated synthesis of gold nanorods (AuNRs). frontiersin.orgresearchgate.net This method involves the use of small gold nanoparticle "seeds" that are added to a growth solution containing more gold ions, a weak reducing agent, and CTAB. frontiersin.org CTAB is essential for promoting the anisotropic growth of the seeds into rod-shaped nanoparticles. frontiersin.orgrsc.org
Molecular dynamics simulations have further elucidated the role of CTAB, suggesting that the curvature of the gold surface influences CTAB adsorption, leading to different arrangements on the flat lateral surfaces versus the curved tips of the nanorods. nih.gov This difference in CTAB coverage facilitates the diffusion of gold-bromide species to the tips, promoting growth in that direction. nih.gov
Table 2: Influence of CTAB on Gold Nanorod Synthesis
| Factor | Influence | Research Finding |
| CTAB Concentration | Controls the degree of anisotropic growth. | Near the critical micelle concentration (cmc), a mixture of isotropic and anisotropic nanoparticles is formed. At higher concentrations (e.g., 2 mM), the growth of nanorods is strongly favored (95%). researchgate.net |
| Bromide Ions | Responsible for symmetry breaking and facet-selective passivation. | The addition of bromide suppresses the rate of atomic addition to Au(100) facets relative to Au(111), leading to an increased aspect ratio of the nanorods. wileylab.org |
| CTA+ Cations | Slows down gold ion reduction and provides colloidal stability. | In the absence of bromide, CTA+ does not induce differential growth rates on different crystal facets. wileylab.org |
| Surface Curvature | Affects CTAB packing and accessibility of gold ions. | A lower CTAB coverage density on curved surfaces (tips) allows for easier migration of [AuBr2]⁻ species, favoring growth at the tips. nih.gov |
This interactive table summarizes the key findings on the role of CTAB in the synthesis of gold nanorods, based on the provided search results. The data can be sorted for comparative analysis.
Stabilization of Nanoparticles Against Aggregation
CTAB is widely used as a stabilizing agent to prevent the aggregation of nanoparticles in colloidal solutions. acs.orgbeilstein-journals.orgnih.gov The cationic headgroup of the CTAB molecule adsorbs onto the surface of the nanoparticles, creating a positively charged layer. nih.gov This surface charge leads to electrostatic repulsion between the nanoparticles, preventing them from clumping together and ensuring their long-term stability in the dispersion. beilstein-journals.org
Studies have shown that CTAB can form a bilayer structure on the surface of gold nanoparticles. nih.gov The inner layer is more strongly bound, while the outer layer is in a dynamic equilibrium with free CTAB in the solution. nih.gov This dynamic nature is crucial for maintaining the colloidal stability of the nanoparticles. nih.gov A sufficient concentration of free CTAB in the solution is necessary to maintain this stabilizing bilayer and prevent aggregation. nih.gov The ability of CTAB to stabilize nanoparticles is not limited to gold; it is also used for other metallic nanoparticles, such as silver. nih.govnih.gov
Advanced Drug Delivery System Design Principles (Excluding Clinical Efficacy)
This compound (CTAB), a quaternary ammonium (B1175870) surfactant, is a critical component in the design and formulation of advanced drug delivery systems. researchhub.com Its amphipathic structure, featuring a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables the formation of various nanostructures essential for encapsulating and delivering therapeutic agents. wikipedia.orgsolubilityofthings.com These systems are designed to offer controlled or sustained release, which can improve therapeutic outcomes by maintaining consistent drug concentrations over extended periods. pharmaexcipients.comijrpr.com
The development of effective drug delivery vehicles often involves the use of vesicular systems like niosomes and solid lipid nanoparticles (SLNs) to encapsulate and protect therapeutic agents. This compound plays a significant role in the formulation and stability of these nanoparticles. mdpi.comresearchgate.net
Niosomes are vesicles composed of non-ionic surfactants, which are biodegradable, more stable, and generally harmless. innovareacademics.innih.gov While typically formed from non-ionic surfactants and cholesterol, the inclusion of a charged surfactant like CTAB can impart a positive surface charge to the niosomes. researchgate.net This cationic charge enhances the stability of the niosomal dispersion by creating electrostatic repulsion between particles, thus preventing aggregation. researchgate.net The presence and concentration of CTAB can also influence the size and lamellarity of the niosomes, which are key factors in controlling the release of encapsulated drugs. researchgate.netnih.gov
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages such as good biocompatibility and the ability to provide controlled drug release. mdpi.cominnovareacademics.in In SLN formulations, CTAB is frequently used as a cationic surfactant or stabilizer. mdpi.com Its primary function is to form a protective layer around the solid lipid core, which prevents the nanoparticles from clumping together and ensures the long-term stability of the formulation. mdpi.com The positive charge imparted by CTAB can also facilitate the adhesion of SLNs to negatively charged cell membranes, potentially improving drug uptake. mdpi.com The choice of CTAB as a surfactant is strategic for creating stable nanoparticles with a positive surface charge, which can be crucial for the effective delivery of certain drugs. mdpi.com
A significant hurdle in the development of new pharmaceuticals is the poor water solubility of many active compounds. This compound is effective at increasing the solubility of hydrophobic molecules through a process known as micellization. solubilityofthings.com
Formulation of Niosomes and Solid Lipid Nanoparticles (SLNs) for Controlled Release Systems
Biotechnological and Analytical Methodological Applications
Beyond its role in drug delivery, this compound is a valuable tool in a range of biotechnological and analytical applications.
This compound is a key ingredient in the widely used CTAB method for extracting DNA from plant tissues. nih.govzymoresearch.com This method is particularly effective for plants that contain high levels of polysaccharides and other secondary metabolites that can interfere with DNA isolation. zymoresearch.comprotocols.io The CTAB buffer facilitates the breakdown of cell membranes and, in a high-salt environment, binds to polysaccharides, causing them to precipitate out of the solution while the DNA remains. wikipedia.org This allows for the separation and purification of high-quality DNA. nih.govnih.gov The standard CTAB buffer typically includes CTAB, Tris-HCl, EDTA, and NaCl. wikipedia.orgprotocols.io
In the field of biorefining, the enzymatic breakdown of lignocellulosic biomass into fermentable sugars can be improved by pretreatment with surfactants like CTAB. researchgate.netnih.gov Research has shown that a deep eutectic solvent (DES) based on CTAB and lactic acid can effectively remove lignin (B12514952) and xylan (B1165943) from rice husk, making the cellulose (B213188) more accessible to enzymes and increasing the efficiency of enzymatic hydrolysis by five-fold. researchgate.netnih.gov The hydrophobic tail of CTAB can interact with lipophilic compounds like lignin, which can otherwise hinder the enzymatic process. researchgate.net Furthermore, CTAB can be used in water-in-oil microemulsions to create compartments for enzymatic reactions, with studies showing that modified versions of CTAB can significantly enhance the activity of enzymes like lipase (B570770). capes.gov.bracs.org
In proteomics, this compound is utilized in a technique called CTAB-polyacrylamide gel electrophoresis (CTAB-PAGE). nih.govnih.gov This method serves as an alternative to the more common SDS-PAGE for separating proteins. gbiosciences.com While SDS is an anionic detergent that coats proteins with a negative charge, CTAB is a cationic detergent that imparts a positive charge. nih.govgbiosciences.com This difference is useful for separating certain types of proteins, such as those that are highly basic or hydrophobic, which may not separate well using standard SDS-PAGE. wikipedia.org A key advantage of the CTAB-PAGE system is that many proteins retain their native activity after separation, allowing for their identification based on both molecular weight and biological function. nih.govnih.gov
Enhancement of Enzymatic Hydrolysis Processes
Surface Modification and Corrosion Inhibition Studies
This compound (CTAB), a cationic surfactant, demonstrates significant utility in the fields of surface modification and corrosion science. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (cetyl group) and a hydrophilic quaternary ammonium bromide head group, allows it to adsorb at interfaces. This adsorption is fundamental to its application in protecting metallic materials from corrosion and altering the wettability of various surfaces. The compound's ability to self-assemble into protective layers or influence surface energy makes it a subject of extensive research in advanced materials and nanotechnology.
Adsorption on Metal Surfaces for Corrosion Protection
The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto a metal's surface, forming a protective barrier that isolates the metal from the aggressive corrosive environment. mdpi.comresearchgate.net This process is influenced by the inhibitor's concentration, the type of metal, the nature of the corrosive medium, and temperature. researchgate.netscielo.br
Research has shown that the adsorption of these inhibitors on metal surfaces often conforms to established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netscielo.brscielo.br Studies have confirmed the effectiveness of this compound and its related compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netscielo.br
The effectiveness of these compounds has been demonstrated across various metallic systems. Gemini (B1671429) surfactants derived from this compound have shown excellent performance as corrosion inhibitors for mild steel in 20% formic acid, with efficiencies reaching up to 97.41%. scielo.brresearchgate.net Similarly, this compound has been used to protect copper in etching solutions and aluminum in acidic environments. mdpi.comresearchgate.net The inhibition efficiency is highly dependent on concentration, often increasing until it reaches an optimal value near the critical micelle concentration (CMC), after which the efficiency may level off or decrease. mdpi.com
Table 1: Inhibition Efficiency (IE) of this compound and Its Derivatives on Various Metals
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Alkanediyl-α,ω-bis(dimethyl this compound) | Mild Steel | 20% Formic Acid | Various | 30 - 60 | 76.66 - 97.41 | scielo.brresearchgate.net |
| Cetyltrimethylammonium bromide (CTAB) | Copper | PCB Etching Solution | 0.9 mM | 25 | 92.3 | mdpi.com |
| Cetyltrimethylammonium bromide (CTAB) | Copper | PCB Etching Solution | 1.2 mM | 25 | 85.5 | mdpi.com |
| Cetyltrimethylammonium bromide (CTAB) | Aluminum | Acidic Medium | 0.6% | Not Specified | 72 - 78 | researchgate.net |
Table 2: Research Findings on Adsorption Characteristics of this compound Inhibitors
| Inhibitor System | Key Findings | Adsorption Model | Inhibitor Type | Reference |
| Gemini Surfactants on Mild Steel in Formic Acid | Inhibition efficiency increases with concentration and temperature, suggesting chemical adsorption. | Langmuir Isotherm | Mixed-Type | scielo.brscielo.br |
| CTAB on Copper in Etching Solution | Optimal inhibition at 0.9 mM; efficiency decreases above CMC. Adsorption involves both chemisorption and electrostatic interaction. | Not Specified | Not Specified | mdpi.com |
| Gemini Surfactants on Stainless Steel in HCl | Inhibitive action is due to the adsorption of inhibitor molecules onto the metal surface. | Langmuir Isotherm | Mixed-Type | researchgate.net |
| CTAB on Mild Steel in Sulphuric Acid | Galvanostatic and potentiostatic studies confirm the effectiveness of the inhibitor at different concentrations. | Not Specified | Not Specified | researchgate.net |
Surface Wettability Transformation
The adsorption of this compound is also harnessed to intentionally modify the surface properties of materials, particularly their wettability. Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. This compound can induce significant changes in this property, a phenomenon critical in applications ranging from coatings to nanomaterial functionalization.
The primary effect of this compound adsorption on a surface is often a transformation towards a more hydrophobic (less wettable by water) state. This occurs because the hydrophobic cetyl chains of the adsorbed surfactant molecules orient themselves away from the substrate and towards the surrounding medium. This layer of hydrocarbon tails effectively lowers the surface energy of the material, causing water droplets to bead up rather than spread out.
A clear example of this is the surface modification of cellulose nanocrystals (CNCs). Research has shown that treating naturally hydrophilic CNCs with this compound renders the surface relatively hydrophobic. mdpi.com This modification neutralized the surface charge of the CNCs and decreased their total surface energy, leading to a significant change in their interaction with water. mdpi.com Similarly, mica surfaces have been intentionally hydrophobized using this compound to facilitate fundamental studies of hydrophobic forces between surfaces. osti.gov
Conversely, as a surfactant, this compound can also act as a wetting agent in a formulation. google.com In this role, it reduces the surface tension of a liquid, allowing it to spread more easily over a solid surface, which corresponds to a lower contact angle. For instance, it has been listed as a component in a formulation designed to create a super-hydrophilic functional coating, where a water contact angle of less than 10° is desired. google.com This dual functionality highlights the versatility of this compound: it can either make a solid surface more hydrophobic through adsorption or make a liquid a better wetting agent by reducing its surface tension. The ultimate effect depends on the specific system and whether the surfactant is pre-adsorbed onto the solid or is a component within the liquid phase.
Table 3: Effects of this compound on Surface Wettability
| Substrate | Modifier | Observed Effect | Mechanism/Application | Reference |
| Cellulose Nanocrystals (CNCs) | Cetyltrimethylammonium bromide (CTAB) | Surface became relatively hydrophobic; total surface energy decreased. | Neutralization of surface charge and adsorption of hydrophobic tails. | mdpi.com |
| Mica | This compound (CTAB) | Surface rendered hydrophobic. | Used to study hydrophobic forces in thin liquid films. | osti.gov |
| Graphene Oxide (GO) | Cetyltrimethylammonium bromide (CTAB) | Forms stable complexes, modifying the interface. | Used in the construction of novel sensing interfaces and nanocatalysts. | researchgate.net |
| Coating Formulation | Cetyl ammonium bromide | Acts as a wetting agent. | Component in a super-hydrophilic coating to lower the contact angle. | google.com |
Advanced Analytical and Spectroscopic Characterization Techniques for Cetylammonium Bromide Systems
Techniques for Micellar and Aggregate Characterization
The formation and properties of micelles from cetylammonium bromide (CTAB), a cationic surfactant, are extensively studied using various analytical methods. These techniques allow for the determination of critical parameters such as the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization. mdpi.comacs.org
Tensiometry and Conductometry
Tensiometry and conductometry are fundamental techniques for determining the critical micelle concentration (CMC) of surfactants like this compound (CTAB). chemrevlett.commedcraveonline.com The CMC is a key parameter that indicates the onset of micelle formation. scispace.com
Tensiometry measures the surface tension of a solution. As the concentration of CTAB increases, it adsorbs at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, CTAB molecules begin to form micelles in the bulk solution, and the surface tension reaches a plateau. The concentration at which this break occurs is the CMC. medcraveonline.comresearchgate.net
Conductometry measures the electrical conductivity of the surfactant solution. For an ionic surfactant like CTAB, the conductivity increases with concentration due to the presence of mobile ions. Upon micelle formation, the mobility of the surfactant ions decreases as they become part of the larger, slower-moving micelles, and the counterions (bromide) are partially associated with the micelle surface. This leads to a change in the slope of the conductivity versus concentration plot, and the intersection of the two linear regions gives the CMC. scispace.comnih.gov
The CMC values for CTAB can vary slightly depending on the technique used, as each method is sensitive to different physicochemical changes in the solution. mdpi.com For instance, at 308.15 K, the CMC of CTAB in water was reported to be 1.007 mM by conductometry and 1.102 mM by tensiometry. scispace.com The presence of electrolytes, such as sodium sulfate (B86663) (Na₂SO₄) and magnesium sulfate (MgSO₄), can also influence the CMC, generally causing it to decrease. scispace.comresearchgate.net
| Technique | Temperature (K) | Medium | CMC (mM) | Reference |
|---|---|---|---|---|
| Conductometry | 308.15 | Water | 1.007 | scispace.com |
| Tensiometry | 308.15 | Water | 1.102 | scispace.com |
| Tensiometry | 298.15 | Water | ~0.9 | medcraveonline.com |
Fluorimetry and Fluorescence Probe Techniques
Fluorimetry, particularly utilizing fluorescence probes, is a highly sensitive method for characterizing the microenvironment of this compound (CTAB) micelles. avantiresearch.com Hydrophobic fluorescent dyes that exhibit different fluorescence characteristics depending on the polarity of their surroundings are employed. avantiresearch.comacs.org Pyrene (B120774) is a commonly used probe for this purpose. avantiresearch.comnih.gov
In aqueous solution, pyrene exhibits a characteristic monomer emission spectrum. When micelles form, pyrene molecules partition into the hydrophobic core of the micelles. This change in the microenvironment polarity can be detected through changes in the fluorescence spectrum of pyrene. avantiresearch.com One common method involves monitoring the ratio of the intensity of the third and first vibronic peaks (I₃/I₁) of the pyrene emission spectrum. An increase in this ratio indicates a more nonpolar environment, signaling the formation of micelles. nih.gov
Another approach involves observing the formation of pyrene excimers. At higher local concentrations within the micelles, excited pyrene molecules can form excimers, which have a broad, red-shifted emission band. The ratio of monomer to excimer fluorescence intensity is highly sensitive to the surfactant concentration and can be used to determine the critical micelle concentration (CMC). nih.gov Studies have also utilized probes like 3,4,9,10-perylenetetracarboxylic acid (PTCA), where the fluorescence is significantly enhanced upon interaction with CTAB, allowing for sensitive detection. nih.gov
The static fluorescence quenching method can be used to determine the aggregation number (N) of micelles, which is the average number of surfactant molecules in a single micelle. For CTAB, the aggregation number at the CMC has been reported to be 48. mdpi.com
| Probe | Parameter Measured | Finding | Reference |
|---|---|---|---|
| Pyrene | CMC | The I₁/I₃ ratio of pyrene changes at concentrations close to the CMC. | avantiresearch.com |
| Pyrene-3-carboxaldehyde | CMC | A marked decrease in the Apl parameter corresponds well with the CMC determined by surface tension. | avantiresearch.com |
| Pyrene | Aggregation Number (N) | N value at CMC was determined to be 48. | mdpi.com |
| 3,4,9,10-perylenetetracarboxylic acid (PTCA) | Detection of CTAB | Fluorescence intensity is greatly enhanced by the addition of CTAB. | nih.gov |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique used to determine the size distribution of particles in a solution, making it well-suited for characterizing this compound (CTAB) micelles and other aggregates. tandfonline.comlifescienceglobal.com This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine their hydrodynamic radius via the Stokes-Einstein equation.
DLS studies have shown that in aqueous solutions, CTAB forms spherical micelles above its critical micelle concentration (CMC). As the concentration of CTAB increases, these micelles can grow and even transition to non-spherical shapes, such as cylindrical or rod-like micelles. For example, it has been established that CTAB micelles become cylindrical at concentrations between 0.2 and 0.25 M.
The addition of electrolytes like potassium bromide (KBr) can influence the size and shape of CTAB micelles. An increase in ionic strength generally leads to a decrease in the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting the growth of micelles. DLS measurements have been used to quantify the hydrodynamic radii and lengths of these micelles under various conditions. The technique can also provide information on intermicellar interactions at low ionic strengths. osti.gov
| CTAB Concentration | Observation | Calculated Parameter | Reference |
|---|---|---|---|
| 0.002 M and 0.06 M | Distributions of light scattering intensity over hydrodynamic radii of micelles were calculated. | Hydrodynamic Radius (Rh) | |
| 0.2 M to 0.35 M | Distributions of light scattering intensity over hydrodynamic radii of micelles were calculated. | Hydrodynamic Radius (Rh) | |
| 0.2 M to 0.25 M | Micelles acquire a cylindrical shape. | Micelle Shape |
Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure, shape, and size of this compound (CTAB) micelles on a nanometer scale. ias.ac.in SANS provides detailed information about the aggregation number, micellar dimensions, and the interactions between micelles. ias.ac.in The technique relies on the scattering of a monochromatic neutron beam by the sample, with the scattered intensity being a function of the scattering angle. ias.ac.in
SANS studies have been instrumental in characterizing the growth and structural transitions of CTAB micelles. For instance, in the presence of certain additives like sodium cumene (B47948) sulphonate, CTAB micelles can undergo a sphere-to-rod transition, leading to the formation of long, rod-shaped micelles with a significant increase in the aggregation number. ias.ac.in In one study, the addition of 15% sodium cumene sulphonate to a CTAB solution caused the semi-major axis of the micelles to increase from 49 Å to 167 Å, while the semi-minor axis remained relatively constant. ias.ac.in
SANS is also used to study more complex systems, such as hybrid threadlike micelles formed by CTAB and polyelectrolytes. In such systems, SANS can reveal the conformation of the polyelectrolyte chains incorporated within the micelles. For example, it was found that sodium salts of partially sulfonated polystyrenes behaved as rigid rods when incorporated into CTAB micelles. nih.gov The technique's ability to use contrast variation by deuterating either the solvent or the surfactant makes it particularly useful for studying the different components of a multi-component system. ias.ac.innih.gov
| System | Observation | Measured Parameter | Reference |
|---|---|---|---|
| CTAB + Sodium Cumene Sulphonate | Sphere-to-rod transition of micelles | Semi-major axis increased from 49 Å to 167 Å | ias.ac.in |
| CTAB + Partially Sulfonated Polystyrene | Incorporated polyelectrolyte behaves as a rigid rod | Rod length of 16 nm and 200 nm for different molar masses | nih.gov |
| CTAB/Hexanol/Pentane Reverse Micelles | Linear increase in radius of gyration with water loading | Slopes of fitted lines for D₂O core, Br⁻ shell, and D-CTAB shell | nih.gov |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a highly effective thermodynamic technique for studying the micellization of this compound (CTAB). tainstruments.comscilit.com It directly measures the heat changes associated with the formation or dissociation of micelles, providing a comprehensive thermodynamic profile of the process. tdl.orgsioc-journal.cn By titrating a concentrated surfactant solution into water, or vice versa, ITC can determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔHmic). tainstruments.commdpi.com
From the CMC and ΔHmic, other key thermodynamic parameters such as the Gibbs free energy of micellization (ΔGmic), the entropy of micellization (ΔSmic), and the heat capacity of micellization (ΔCp,mic) can be calculated. scilit.comsioc-journal.cn The enthalpy of CTAB micellization has been found to be negative at 290 K and to increase negatively with rising temperature. mdpi.com The negative values for the change in heat capacity of micellization (ΔCp,m⁰) indicate a reduction in the exposure of the hydrophobic part of the surfactant to water upon micelle formation. mdpi.com
ITC is a versatile technique that can be applied to study the thermodynamics of micellization under various conditions, such as different temperatures. scilit.comnih.gov For example, the thermodynamics of CTAB micellization have been studied at 28, 30, and 35 degrees Celsius using ITC. nih.gov The technique is also valuable for investigating the interaction of CTAB with other molecules and its adsorption onto substrates. scilit.com
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| CMC | 0.95 mM | Aqueous solution | tainstruments.com |
| ΔHm* (van't Hoff) | -45.56 kJ mol⁻¹ | - | mdpi.com |
| ΔHm* (direct ITC) | -39.13 kJ mol⁻¹ | - | mdpi.com |
| ΔCp,m⁰ (van't Hoff) | -2.7 kJ mol⁻¹K⁻¹ | - | mdpi.com |
| ΔCp,m⁰ (direct ITC) | -0.45 kJ mol⁻¹K⁻¹ | - | mdpi.com |
Rheological Measurements
Rheological measurements are crucial for understanding the flow behavior and viscoelastic properties of this compound (CTAB) solutions, particularly at concentrations where wormlike micelles are formed. These measurements provide insights into the structure and interactions of the micellar aggregates.
The viscosity of CTAB solutions can be influenced by various factors, including surfactant concentration, temperature, and the presence of additives such as salts or alcohols. asianpubs.orgresearchgate.net For instance, in the presence of sodium salicylate (B1505791), CTAB can form highly viscoelastic solutions due to the formation of long, entangled wormlike micelles. researchgate.net The viscosity of these systems can be tuned by changing the concentration of the salt or by adding alcohols like ethanol (B145695), propanol, and butanol. researchgate.net
In studies involving polymer-surfactant interactions, viscometry can be used to determine the intrinsic viscosity of the mixed system. For example, the interaction between CTAB and polyacrylamide has been investigated using viscometric studies at different temperatures. asianpubs.org The intrinsic viscosity values were found to increase with an increase in temperature for a given surfactant concentration, suggesting an increase in the solvent power and solubility of the polymer, leading to uncoiling of the polymer chains and enhanced interaction with the surfactant. asianpubs.org
| System | Measurement | Observation | Reference |
|---|---|---|---|
| 100 mM CTAB + varying Sodium Salicylate | Viscosity (η*) | Viscosity varies with NaSal concentration and alcohol addition. | researchgate.net |
| CTAB + Polyacrylamide | Intrinsic Viscosity (η) | Intrinsic viscosity increases with temperature. | asianpubs.org |
Spectroscopic Investigations of this compound Interactions
Spectroscopic methods are powerful tools for probing the interactions of this compound (CTAB) with various chemical species and for characterizing its self-assembly into micelles. These techniques rely on the interaction of electromagnetic radiation with the sample to provide information on molecular structure, conformation, and dynamics.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a versatile technique used to study the aggregation behavior of CTAB and its interactions with other molecules, such as dyes and nanoparticles. Changes in the absorption spectra of a probe molecule in the presence of CTAB can indicate the formation of micelles and the nature of the interaction.
For instance, the interaction between the dye fluorescein (B123965) isothiocyanate (FITC) and CTAB has been investigated using UV-Vis spectroscopy. These studies characterize the dye-surfactant interaction both below and above the critical micelle concentration (CMC) of CTAB. scribd.com Similarly, the interaction of CTAB with gold nanoparticles (AuNPs) has been monitored by observing changes in the surface plasmon resonance (SPR) peak of the AuNPs. The aggregation and subsequent re-dispersion of AuNPs with increasing CTAB concentration can be followed by the shifts in the SPR peak. acs.orgresearchgate.net Specifically, at low CTAB concentrations, the AuNPs aggregate, causing a color change from red to blue and the appearance of a new absorption band at longer wavelengths (600–800 nm). acs.orgresearchgate.net As the CTAB concentration increases beyond its CMC, the AuNPs re-disperse, and the original SPR peak is restored. acs.org
The interaction of CTAB with bacteriorhodopsin (BR) has also been studied, where the cationic surfactant interacts electrostatically with the purple membrane, leading to aggregation and a hyperchromic shift in the characteristic absorption band of BR. researchgate.net
Infrared Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in CTAB and to study the changes in its vibrational modes upon interaction with other materials. The FTIR spectrum of pure CTAB powder exhibits characteristic peaks corresponding to the stretching and bending vibrations of its hydrocarbon tail and quaternary ammonium (B1175870) head group.
Key vibrational bands for CTAB include:
C-H stretching: Strong peaks around 2918 cm⁻¹ and 2847 cm⁻¹ are assigned to the asymmetric and symmetric stretching of the methylene (B1212753) (CH₂) groups in the cetyl chain. researchgate.net
C-H bending: A peak around 1470 cm⁻¹ is attributed to the scissoring vibration of the CH₂ groups. researchgate.net
C-N stretching: The stretching vibration of the C-N bond in the head group can be observed, and its weakening, indicated by a shift in the corresponding peak, can suggest interaction with a surface. researchgate.net
FTIR has been used to confirm the presence of CTAB in various composite materials, such as CTAB-modified rice husks and in the synthesis of nanoparticles. researchgate.net For example, in the synthesis of Sb₂Te₃ nanomaterials, the presence of CTAB as a capping agent was confirmed by its characteristic IR peaks. researchgate.net Similarly, the interaction between CTAB and the surface of SrTiO₃ in a capping process was indicated by a weakening of the C-N stretching vibration. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of CTAB in both solution and solid states. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the nuclei within the CTAB molecule.
Solution-State NMR: In solution, ¹H NMR is used to characterize the structure of CTAB and its derivatives. For example, the synthesis of gemini (B1671429) surfactants derived from this compound has been confirmed using ¹H NMR, with specific chemical shifts corresponding to the protons in the alkyl chains, spacer groups, and head groups. scielo.brscielo.br Studies on the interaction of CTAB with other molecules, such as bolaamphiphiles, utilize 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) to understand the three-dimensional structure and intermolecular interactions within mixed micellar systems. researchgate.net
Solid-State NMR: Solid-state NMR provides insights into the dynamics of CTAB molecules in the bulk state. Variable temperature deuterium (B1214612) (²H) NMR spectroscopy of deuterated CTAB has revealed a complex hierarchy of molecular motions. nih.govx-mol.com These studies show that even at low temperatures (-40°C), fast methyl rotations and three-fold jumps about the C-N axis of the head group occur. nih.govx-mol.com As the temperature increases, larger scale motions such as 180° flips of the entire molecule about its long axis begin around 0°C, transitioning to full rotation at temperatures above 90°C. nih.govx-mol.com
¹³C solid-state NMR has been used to investigate the thermal degradation of CTAB when used as a template in the synthesis of mesoporous materials like MCM-41. researchgate.net The ¹³C NMR spectra of CTAB within the pores of the material show broader resonances and slight shifts compared to crystalline CTAB, indicating a change in the mobility and environment of the carbon atoms. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for a this compound-derived Gemini Surfactant (BDAB) in CDCl₃ scielo.brscielo.br
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Terminal CH₃ of alkyl chain | 0.88 | t |
| (CH₂)₁₁ of alkyl chain | 1.256-1.351 | br m |
| CH₂ groups of alkyl chain | 1.757 | m |
| Spacer chain (CH₂CH₂N⁺) | 2.084 | br s |
| N⁺(CH₃)₂ | 3.320 | s |
| CH₂N⁺ of alkyl chain | 3.432-3.453 | m |
| CH₂N⁺ of spacer chain | 3.828 | br s |
BDAB: Butanediyl 1,4-bis(dimethyl this compound) t = triplet, br m = broad multiplet, m = multiplet, br s = broad singlet, s = singlet
Circular Dichroism (CD) for Biomolecular Conformational Analysis
Circular Dichroism (CD) spectroscopy is a key technique for studying changes in the secondary and tertiary structure of chiral biomolecules, such as proteins, upon interaction with ligands like CTAB. nih.govmuni.cz CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the conformation of the protein backbone (far-UV region, 178-260 nm) and the environment of aromatic amino acid side chains (near-UV region, 260-350 nm). nih.govmuni.cz
The interaction of bovine serum albumin (BSA) with CTAB has been investigated using CD spectroscopy. nih.gov These studies reveal that the cationic surfactant induces changes in the secondary structure of the protein. nih.gov The results demonstrated that CTAB causes conformational changes in BSA at lower concentrations compared to the anionic surfactant sodium dodecyl sulfate (SDS). nih.gov This indicates a strong interaction between the positively charged head group of CTAB and the protein.
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the self-assembled structures of this compound, offering information on their size, shape, and morphology.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of CTAB aggregates and the effect of CTAB on other systems. TEM has been employed to observe the formation of various structures, including micelles, vesicles, and their influence on the morphology of nanoparticles.
In studies of mixed surfactant systems, TEM has been used to visualize the transition from spherical micelles to worm-like micelles and vesicles as the composition of the mixture is varied. scispace.com For instance, in a mixed system of C16TAB and a di-hexadecyl cationic surfactant, an increase in the proportion of the di-hexadecyl surfactant led to a change from spherical aggregates to larger, more complex structures, as confirmed by TEM images. scispace.com
TEM is also instrumental in studying the role of CTAB as a templating agent in the synthesis of porous materials and nanoparticles. nih.govresearchgate.net For example, in the synthesis of highly porous alumina, CTAB micelles acted as templates to form hollow spheres, and the morphology of these materials was characterized using TEM. nih.gov Furthermore, in the synthesis of zinc oxide nanoparticles, TEM images showed that the presence of CTAB at its critical micelle concentration resulted in smaller and more uniform nanoparticles compared to syntheses without the surfactant or with CTAB below its CMC. uhd.edu.iq The interaction of CTAB with gold nanoparticles has also been visualized with TEM, showing the aggregation of nanoparticles at low CTAB concentrations and their re-dispersion into individual particles at higher concentrations. acs.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials. In the context of this compound (CTAB), SEM is employed to study the aggregation behavior, the morphology of composite materials synthesized using CTAB as a template or stabilizer, and the effect of CTAB on the surface of various substrates.
When used as a surfactant in synthesis, CTAB can influence the morphology of the resulting nanostructures. For instance, in the synthesis of copper sulfide (B99878) (CuS) nanostructures, SEM images revealed that CTAB-stabilized CuS formed uniformly dispersed cluster structures. researchgate.net The addition of a dopant, such as zinc, in the presence of CTAB led to the formation of flower urchin-like architectures. researchgate.net Similarly, in the synthesis of lithium disilicate (LDs), CTAB acted as a morphology-directing agent, resulting in uniform, branched particles with lengths of 7–10 µm. elsevier.es These branched structures were composed of symmetric and scattering pyramidal rods. elsevier.es
The interaction of CTAB with other materials, such as bentonite (B74815) clay, has also been characterized by SEM. Natural bentonite exhibits a porous, rough, and uneven surface. researchgate.net After modification with CTAB, the surface morphology becomes smoother with a limited number of holes. researchgate.net This change in surface morphology can be advantageous for applications like the removal of dyes from aqueous solutions. researchgate.net
Furthermore, SEM has been used to examine the surface of mild steel after corrosion inhibition studies using gemini surfactants derived from CTAB. researchgate.netscite.aiscielo.brscielo.br These studies showed a smoother surface for the steel protected by the inhibitor compared to the corroded surface in the absence of the inhibitor, providing visual evidence of the protective film formation. scielo.brscielo.br
In studies of surfactant mixtures, SEM, in conjunction with other techniques, has been used to characterize the aggregates formed by catanionic mixtures of sodium dodecyl sulfate (SDS) and CTAB. acs.org These investigations revealed the formation of various microstructures depending on the ratio of the two surfactants. acs.org
Atomic Force Microscopy (AFM) for Surface Assembly
Atomic Force Microscopy (AFM) is an indispensable tool for imaging the surface topography of this compound (CTAB) assemblies at the nanoscale, providing insights into their aggregation and adsorption behavior on various interfaces. nih.gov AFM studies have been crucial in visualizing the self-assembled structures of CTAB, ranging from monolayers and bilayers to more complex aggregates like micelles and vesicles.
At the mica-water interface, AFM has been instrumental in observing the structural evolution of adsorbed CTAB. rsc.org Early studies showed that CTAB initially forms flattened cylinders parallel to the mica surface, which then transform into a flat bilayer over time. rsc.org This bilayer structure has a thickness in the range of 31–36 Å, as confirmed by other techniques like Surface Force Apparatus (SFA). rsc.org However, discrepancies have been noted between AFM and X-ray reflectometry (XRR) measurements, which could be attributed to the influence of the AFM tip and the long reorganization times for the bilayer to form. rsc.org
On glass surfaces, AFM has been used to visualize the morphology of CTAB molecules at the glass/solution interface. These studies have revealed the formation of various admicelles, including bilayer, hemispherical, hemicylindrical, and cylindrical structures, depending on the CTAB concentration. In another study, AFM images showed that pure CTAB can form bloated micelles, and when mixed with dicarboxylic acids, can form merged vesicular aggregates. researchgate.net
AFM has also been employed to study the interaction of CTAB with biological molecules. For instance, in studies with Human Serum Albumin (HSA), AFM images revealed significant changes in the protein's structure upon binding with CTAB. nih.gov Dense aggregation was observed below the critical micelle concentration (CMC) of CTAB, while a net-like structure of the HSA-CTAB complex was formed above the CMC. nih.gov
Furthermore, AFM has been used to investigate the self-assembly of CTAB on hydrophobic surfaces like highly ordered pyrolytic graphite (B72142) (HOPG). researchgate.net These studies have shown the formation of self-assembled superstructures of CTAB. researchgate.net
Brewster Angle Microscopy (BAM) for Thin Film Analysis
Brewster Angle Microscopy (BAM) is a non-invasive optical technique that allows for the real-time visualization of thin films and monolayers at the air-water interface. biolinscientific.comwikipedia.orgparksystems.com It is particularly useful for studying the morphology and phase behavior of insoluble or soluble surfactant monolayers, such as those formed by this compound (CTAB). acs.orgacs.org
The principle of BAM is based on the Brewster angle, at which p-polarized light is not reflected from a pure liquid surface. biolinscientific.comwikipedia.org When a monolayer is present, the refractive index at the interface changes, leading to a reflection that can be captured by a microscope, thus creating an image of the film's morphology with high contrast against a dark background. parksystems.comnih.gov
BAM has been utilized to study the insoluble monolayer of CTAB at the air/subphase interface. acs.org By combining BAM with surface pressure-area isotherm measurements, researchers can correlate the observed film morphology with different phases of the monolayer during compression. biolinscientific.comwikipedia.org For instance, BAM images can reveal the formation of domains, their shapes, and their packing during phase transitions. wikipedia.org
In studies involving mixed systems, BAM has been used to visualize the homogeneity and stability of monolayers. For example, the interaction of cowpea chlorotic mottle virus (CCMV) particles with a mixed DMPC-CTAB monolayer was monitored using BAM, which showed that the monolayer remained homogeneous over an extended period. nsf.gov Similarly, the formation of complex Langmuir monolayers of stearic acid (SA), CTAB, and a fluorescent dye (FSS) has been visualized using in-situ BAM at different surface pressures. wordpress.com These images provide a visual representation of the Langmuir monolayer at the air-water interface during its formation. wordpress.com
The technique is also valuable for observing dynamic processes. Time-resolved BAM can be used to monitor transient events and morphological changes in thin films induced by external stimuli, such as laser excitation. nih.gov
Chromatographic and Mass Spectrometric Methods for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a volatile or semi-volatile mixture. In the context of this compound (CTAB), GC-MS is primarily employed to identify the products of its thermal degradation.
Studies on the thermal decomposition of CTAB, particularly when used as a template in the synthesis of mesoporous materials like MCM-41, have utilized GC-MS to analyze the evolved species. akjournals.comresearchgate.net When as-synthesized MCM-41 containing CTAB is heated, the surfactant degrades into various smaller molecules. GC-MS analysis of the collected volatile products provides insight into the degradation mechanism. akjournals.comresearchgate.net
For instance, research has shown that the thermal degradation of CTAB within the pores of MCM-41 can be investigated by coupling pyrolysis with GC-MS (Pyr-GC/MS). core.ac.uk This technique allows for the direct analysis of the degradation products formed at specific pyrolysis temperatures.
In a broader context of plastic recycling, where surfactants can be used as catalysts, GC-MS is a key tool for identifying the depolymerization products. rsc.org For example, the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of CTAB can be monitored by analyzing the resulting products with GC-MS. rsc.org
Furthermore, GC-MS is used in environmental studies to identify degradation products of various materials. For example, in the study of polyurethane foam degradation, extracts of the aged foam were analyzed by GC-MS to identify the leachable compounds. chemicke-listy.cz While not directly focused on CTAB, this illustrates the general applicability of GC-MS in identifying degradation products.
Temperature Programmed Desorption-Mass Spectrometry (TPD-MS)
Temperature Programmed Desorption-Mass Spectrometry (TPD-MS) is a technique used to study the desorption of molecules from a surface as the temperature is increased. nwinstruments.comhidenanalytical.com It provides information about the binding energies of adsorbed species and the kinetics of their desorption. nwinstruments.com In the study of this compound (CTAB), TPD-MS is particularly valuable for investigating the thermal decomposition of the surfactant when it is adsorbed on or confined within a material.
A key application of TPD-MS is in the characterization of as-synthesized mesoporous silica (B1680970), such as MCM-41, which uses CTAB as a template. akjournals.comresearchgate.net During the calcination process to remove the template, TPD-MS can identify the desorbed species and the temperatures at which they are released. akjournals.com This provides a detailed picture of the surfactant's degradation pathway.
Research has shown that the TPD-MS analysis of CTAB in MCM-41 reveals the liberation of specific degradation products at different temperatures. akjournals.com For example, below 400°C, trimethylamine (B31210) and 1-hexadecene (B165127) have been identified as major desorption products. akjournals.com The desorption temperature can be influenced by the interaction of CTAB with the silica surface; for instance, strong interactions with aluminum-containing MCM-41 can shift the decomposition to higher temperatures. researchgate.net
The heating rate in a TPD experiment can affect the temperature at which desorption maxima are observed, with higher heating rates generally shifting the peaks to higher temperatures. akjournals.com The data obtained from TPD-MS complements other techniques like GC-MS and solid-state NMR to provide a comprehensive understanding of the surfactant's transformation during the synthesis and calcination of templated materials. akjournals.comresearchgate.net
X-ray Based Characterization of Ordered Structures
X-ray based techniques are fundamental for elucidating the ordered structures formed by this compound (CTAB) in various systems, from micellar solutions to self-assembled layers on surfaces. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are particularly powerful in this regard.
SAXS is used to investigate the size, shape, and arrangement of nanoscale structures like micelles. ias.ac.inresearchgate.net In aqueous solutions, CTAB molecules self-assemble into micelles above the critical micelle concentration. SAXS studies have shown that these micelles are typically prolate ellipsoidal. ias.ac.in The technique can also provide information on the condensation of counterions around the micelles. ias.ac.in By combining SAXS with Small-Angle Neutron Scattering (SANS), researchers can gain a more detailed picture of the micellar structure, including the distribution of counterions. ias.ac.in For instance, SAXS data has suggested that bromide counterions are condensed over a smaller thickness around CTAB micelles compared to chloride counterions around cetyltrimethylammonium chloride (CTACl) micelles. ias.ac.in Time-resolved SAXS can be used to study the kinetics of complex formation, for example, between siRNA and cationic micelles. rsc.org
The assembly of CTAB on the surface of nanoparticles has also been investigated using SAXS. acs.org These studies help to understand whether CTAB forms a bilayer structure or if the nanoparticles are stabilized by CTAB cluster micelles. acs.org
WAXS, on the other hand, provides information on the crystalline structure and interlayer spacing in materials. juniperpublishers.com In the context of CTAB-modified materials, such as clays, WAXS can be used to determine the change in the interlayer spacing upon intercalation of CTAB molecules. juniperpublishers.com
X-ray diffraction (XRD) is another crucial technique. For example, in the synthesis of mesoporous materials like MCM-41 using CTAB as a template, XRD is used to confirm the formation of the ordered mesoporous structure. analis.com.my Similarly, the crystal structure of materials synthesized in the presence of CTAB, such as cobalt ferrite, can be identified using XRD. austceram.com
The following table summarizes some of the structural parameters of CTAB systems determined by X-ray scattering techniques.
| System | Technique | Parameter | Finding |
| CTAB micelles in aqueous solution | SAXS/SANS | Micelle Shape | Prolate ellipsoidal ias.ac.in |
| CTAB micelles in aqueous solution | SAXS/SANS | Semimajor axis (a) | 40.2 Å ias.ac.in |
| CTAB micelles in aqueous solution | SAXS/SANS | Semiminor axis (b=c) | 24.0 Å ias.ac.in |
| CTAB micelles in aqueous solution | SAXS/SANS | Counterion condensation | ~77% ias.ac.in |
| CTAB-modified montmorillonite (B579905) | WAXS | Interlayer spacing (d001) | Increased compared to natural montmorillonite juniperpublishers.com |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the structure of materials on a scale of approximately 1 to 100 nanometers. It is particularly well-suited for investigating the size, shape, and aggregation behavior of surfactant micelles in solution. uni-saarland.denih.gov In a SAXS experiment, a beam of X-rays is passed through a sample, and the scattered X-rays are collected at very small angles (typically less than 5 degrees). The resulting scattering pattern is a function of the electron density variations within the sample, providing information about the morphology of the scattering objects. nih.gov
Research findings from SAXS studies have provided detailed insights into the structure of CTAB aggregates in various systems:
Aqueous Solutions: In simple aqueous solutions, SAXS analysis helps determine the aggregation number (the number of surfactant molecules per micelle) and the precise dimensions of the micelles. nih.gov
Microemulsions: In water-in-oil microemulsions stabilized by CTAB, SAXS can be used to estimate the size and spatial arrangement of the inverse micelles. researchgate.net Studies have shown that the size of these inverse micelles can be controlled by varying the water content of the microemulsion. researchgate.net For instance, in a CTAB-hexanol-water system, the micelle size was found to increase with increasing amounts of the aqueous phase. researchgate.net
Interaction with Nanoparticles: SAXS has been employed to study the assembly of CTAB on the surface of nanoparticles. It has been proposed that CTAB can form cluster micelles on the surface of negatively charged nanoparticles rather than a simple bilayer. acs.org
The data derived from SAX experiments are crucial for understanding how factors like concentration, temperature, and the presence of additives influence the self-assembly behavior of CTAB.
Table 1: Selected SAXS Findings for this compound (CTAB) Systems
| System Studied | Key Finding | Measurement/Parameter | Value | Reference |
|---|---|---|---|---|
| CTAB-hexanol-water W/O Microemulsion | Control of inverse micelle size by varying water content. | Micelle Size (Peak from Structure Factor) | ~2.3 nm (8% water) | researchgate.net |
| CTAB-hexanol-water W/O Microemulsion | Control of inverse micelle size by varying water content. | Micelle Size (Peak from Structure Factor) | ~3.5 nm (20% water) | researchgate.net |
| Gemini Surfactants vs. Monomeric Surfactants | Gemini surfactants with specific spacers form ellipsoidal micelles at low concentrations. | Micelle Shape | Ellipsoidal | rsc.org |
| Protein-Detergent Complexes | General method for determining micelle aggregation number and radius of gyration. | Analysis Method | Guinier analysis of forward scattering intensity | nih.gov |
Specular X-ray Reflectometry
XRR is a powerful tool for studying adsorbed monolayers of surfactants like CTAB at the air-water or solid-liquid interface. It can non-destructively provide a detailed profile of the electron density perpendicular to the interface, revealing how the surfactant molecules are arranged. diamond.ac.ukoup.com
A notable application of XRR has been the study of CTAB and alkane mixed monolayers at the air-water interface. oup.comresearchgate.net In one study, XRR was used to investigate the structure of a CTAB monolayer on an aqueous subphase and the subsequent penetration of hexadecane (B31444) into this layer. The analysis involved fitting the experimental reflectivity data to a model of the interface, typically composed of distinct layers (e.g., substrate, hydrocarbon tails, headgroups), each with a specific thickness, scattering length density (related to electron density), and roughness.
The key findings from this research include:
The thickness of a pure CTAB monolayer's hydrocarbon layer was determined to be significantly smaller than the length of a fully extended alkyl chain, indicating that the chains are disordered or tilted. oup.com
Upon the introduction of hexadecane, the thickness of the hydrocarbon layer increased, providing direct evidence that the alkane molecules penetrate into the surfactant-adsorbed film to form a mixed monolayer. oup.com
The technique was also able to follow phase transitions, such as the freezing of the mixed monolayer upon cooling, by observing changes in layer thickness and density. oup.comresearchgate.net
Table 2: X-ray Reflectometry Data for a CTAB Monolayer at the Air-Water Interface
| System | Parameter | Measured Value | Interpretation | Reference |
|---|---|---|---|---|
| Pure CTAB Monolayer | Hydrocarbon Layer Thickness | 9.36 Å | Chains are disordered or tilted (theoretical all-trans length is 21.78 Å). | oup.com |
| Pure CTAB Monolayer | Hydrocarbon Layer Electron Density | 0.237 e⁻/ų | Represents the density of the disordered tail group region. | oup.com |
| CTAB-Hexadecane Mixed Monolayer | Hydrocarbon Layer Thickness | 13.81 Å | Increase in thickness confirms penetration of hexadecane into the CTAB film. | oup.com |
Theoretical and Computational Investigations of Cetylammonium Bromide Behavior
Molecular Dynamics (MD) Simulations of Cetylammonium Bromide Micelles and Interfaces
Molecular dynamics (MD) simulations are a cornerstone in the theoretical study of CTAB systems. By simulating the movement and interaction of atoms and molecules over time, MD provides a dynamic view of processes like micelle formation, adsorption, and ion interactions. scielo.brscielo.brscienceopen.com
MD simulations have been extensively used to explore the structure and dynamics of CTAB micelles in aqueous solutions. These simulations have successfully reproduced experimental observations and provided deeper insights into micellar characteristics. scielo.brscite.ai
Simulations show that CTAB monomers self-assemble into aggregates that evolve through several stages, including the rapid formation of small, disordered oligomers, followed by a ripening process where larger aggregates grow at the expense of smaller ones, and finally, collisions between larger micelles. nih.gov The resulting equilibrium structures are often quasi-spherical, especially at aggregation numbers around 90. scielo.brscienceopen.com However, depending on the simulation conditions and force field parameters used, other shapes like cylindrical or tubular micelles can also be observed. scielo.brrsc.org For instance, coarse-grained MD simulations using the standard Martini force field predict spherical micelles, while the "Dry Martini" model (an implicit solvent version) predicts the formation of large tubular micelles. rsc.org
The structure of these simulated micelles consists of a hydrophobic core formed by the cetyl (C16) tails, shielded from the aqueous environment by a hydrophilic corona of trimethylammonium headgroups. nih.gov Water molecules are found to penetrate the micelle up to the atom connecting the headgroup to the aliphatic tail. nih.gov Reverse micelles of CTAB in non-polar solvents like chloroform (B151607) have also been modeled, showing a water pool containing bromide anions residing on its surface. nih.gov
Table 1: Properties of CTAB Micelles from MD Simulations
The adsorption of CTAB onto solid surfaces is crucial for its application in nanoparticle synthesis and surface modification. MD simulations have provided molecular-level pictures of these adsorption processes on various substrates.
Gold (Au) Surfaces: CTAB plays a key role as a growth-directing agent in the synthesis of gold nanorods. scielo.br Simulations reveal that the adsorption process on gold is often mediated by strong gold-bromide interactions. scielo.brrhhz.net On flat gold surfaces, such as Au(100) and Au(111), CTAB can form a compact, interdigitated bilayer structure. rhhz.netrsc.org The stability and packing density of this bilayer can differ depending on the crystallographic facet of the gold, which is believed to influence the anisotropic growth of nanoparticles. rhhz.net For instance, the packing density of a CTAB bilayer was found to be lower on the Au(111) facet compared to Au(100) and Au(110). rhhz.net Simulations of CTAB micelles adsorbing on a gold surface show a pattern of adjacent cylindrical micelles anchored to the surface. scielo.brscienceopen.com The thickness of this adsorbed layer has been estimated to be around 3.43 nm. scielo.br The curvature of the gold surface also plays a significant role; simulations on curved surfaces, representing the tips of nanorods, show a lower CTAB coverage density compared to flat surfaces, which may facilitate the preferential growth at the tips. nih.gov
Mica Surfaces: Mica is a negatively charged substrate where CTAB adsorption is driven by electrostatic interactions and ion exchange. rsc.org MD simulations show that the organic cetylammonium cations from the solution replace the potassium (K+) ions originally present on the mica surface. rsc.org In the absence of these surface K+ ions, CTAB molecules quickly adsorb and form bilayer structures. rsc.orgresearchgate.net The ordering of the CTAB bilayer can be imperfect, with some studies indicating a competition between bilayer formation and the formation of cylindrical micelles at the interface. rsc.org The innermost layer of the bilayer, directly interacting with the mica, tends to show strong orientational ordering, while the outermost layer is more disordered. rsc.org
In CTAB solutions, the bromide (Br⁻) counterions play a critical role in shielding the electrostatic repulsion between the positively charged headgroups, thus influencing micelle formation and structure. MD simulations allow for the quantification of the association between the headgroups and the counterions.
The degree of counterion dissociation (or ionization), denoted by α, is a key parameter. It represents the fraction of counterions that are not bound to the micelle and are free in the bulk solution. Simulations have been used to calculate this value, often by analyzing the radial distribution of bromide ions around the micelle's headgroups. scielo.br A simulated α value of 0.25 has been reported, which is consistent with experimental data obtained from techniques like electrophoretic mobility (α = 0.24) and conductivity (α = 0.22). scielo.br This indicates that a significant portion of the bromide ions remains closely associated with the micellar surface, forming a Stern layer. nih.gov In simulations of CTAB adsorption on gold, some bromide ions are observed to adsorb directly onto the gold surface, with a simulated density of 1.7 Br⁻ ions per nm², which is considered a key step in the adsorption of the entire micellar structure. scielo.br
Adsorption Patterns on Solid Surfaces (e.g., Gold, Mica)
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ewadirect.com It is particularly useful for studying reaction mechanisms, electronic properties, and molecular interactions with high accuracy.
DFT has been applied to systems involving CTAB, often to understand its role in catalysis or as a corrosion inhibitor. ijser.inresearchgate.net These studies calculate quantum chemical parameters based on the molecule's electronic structure to predict its reactivity.
In the context of catalysis, DFT calculations can help elucidate reaction mechanisms. For example, in a study of the oxidation of rosaniline dye catalyzed by CTAB micelles, DFT was used to calculate the single point energy and the HOMO-LUMO energy gap (HLEG) for the reactant system with and without CTAB. edubirdie.com The results showed a significant reduction in the energy gap in the presence of CTAB, indicating that the surfactant makes the system more reactive and plays a vital role in the catalytic process. edubirdie.com A smaller energy gap implies lower stability and higher chemical reactivity. edubirdie.com
Table 2: DFT-Calculated Parameters for CTAB-involved Systems
Thermodynamic Modeling of this compound Solutions and Mixtures
Thermodynamic models are essential for predicting and interpreting the behavior of surfactant solutions, such as the formation of micelles and adsorption at interfaces. These models are often used to analyze experimental data, such as surface tension and conductivity measurements.
Thermodynamic equations have been developed to predict the aggregation behavior of CTAB in various solvent systems. scilit.com For instance, one model was successfully used to reproduce the surface tension values of aqueous CTAB solutions with a low average absolute deviation (0.667%). ijcce.ac.irijcce.ac.irresearchgate.net This model, based on the equality of chemical potentials, can also predict the surface tension for mixed aqueous solutions of CTAB with additives like acetonitrile (B52724) and tetrahydrofuran. ijcce.ac.irijcce.ac.irresearchgate.net
The presence of additives significantly affects the thermodynamic properties. For example, the addition of ethanol (B145695) to water increases the critical micelle concentration (CMC) of CTAB and broadens the aggregate size distribution. scilit.comnih.gov Thermodynamic modeling reveals that ethanol primarily affects the transfer free energy of the surfactant tails and the free energy of headgroup interactions. scilit.com The standard Gibbs free energy of micellization (ΔG°m) is a key parameter calculated from these models. Generally, ΔG°m values are negative, indicating that micellization is a spontaneous process. nih.gov The magnitude of this negative value decreases with the addition of ethanol, suggesting the process becomes less spontaneous. nih.gov
In mixed surfactant systems, such as CTAB with non-ionic surfactants like Tween-20, thermodynamic models like those proposed by Clint and Rubingh are used to evaluate the ideality of mixing and the interactions between the different surfactant molecules in the micelle. medcraveonline.comacs.org Negative values for the interaction parameter (β) suggest synergistic interactions (attraction) between the two types of surfactants in the mixed micelle. medcraveonline.com
Table 3: Thermodynamic Parameters for CTAB Micellization
Mentioned Compounds
Prediction of Critical Micelle Concentration and Surface Tension
The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which self-assembly into micelles occurs. nih.gov Computational models offer a route to predict the CMC, saving time and resources compared to experimental methods. nih.gov
Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the CMC of various surfactants. firp-ula.org These models often use molecular descriptors derived from the surfactant's structure, such as constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, to establish a statistical correlation with the experimental CMC. firp-ula.org For instance, a QSPR study successfully developed a correlation for a diverse set of ionic surfactants, highlighting the significance of descriptors like the sum of Kier and Hall molecular connectivity indices and the total molecular dipole. firp-ula.org
More advanced techniques like graph convolutional neural networks (GCNs) have also been employed to predict the CMC directly from the molecular graph of the surfactant. nih.gov This approach has shown high accuracy across a broad range of surfactant types, including cationic surfactants like CTAB, and can generalize to anionic, zwitterionic, and nonionic surfactants within a single model. nih.gov
Thermodynamic models have also been successfully used to predict the surface tension of aqueous solutions of this compound. ijcce.ac.ir One such study demonstrated that a thermodynamic model could accurately reproduce experimental surface tension values, with a low average absolute deviation percentage. ijcce.ac.irresearchgate.net These models are crucial for understanding the interfacial behavior of CTAB. researchgate.net
Modeling of Mixed Surfactant Systems
In many practical applications, surfactants are used in mixtures to achieve synergistic effects. medcraveonline.com Computational modeling plays a key role in understanding the interactions and behavior of these mixed systems.
Theoretical frameworks like Rubingh's regular solution theory are used to analyze the behavior of mixed micelles. medcraveonline.com This theory allows for the determination of parameters such as the composition of the mixed micelles and the interaction parameter, which quantifies the synergism or antagonism between the surfactants in the mixture. medcraveonline.com For example, in a study of mixed micelles of CTAB and the non-ionic surfactant Tween-20, the experimental mixed CMC values were found to be lower than the ideal mixed CMC values, indicating a synergistic interaction. medcraveonline.com This was attributed to the screening of the head group charge of CTAB by the non-ionic surfactant, which reduces electrostatic repulsion and facilitates micelle formation. medcraveonline.com
The behavior of mixed surfactant systems can be further elucidated through various theoretical models that describe the interactions between different types of surfactants. uc.pt For instance, in ionic-non-ionic surfactant mixtures, the activity of the non-ionic surfactant can be determined from the changes in the ionic surfactant's activity with varying solution compositions. uc.pt The study of mixed micelles of CTAB with other surfactants, such as other alkyltrimethylammonium bromides or sodium deoxycholate, has also been a subject of interest, with models like those of Clint and Rubingh being used to assess the ideality of the mixed systems. nih.govacs.orgmdpi.com
Force Field Development and Validation for this compound Simulations
Molecular dynamics (MD) simulations are a powerful technique for studying the atomistic details of surfactant systems. However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. arxiv.org A force field is a set of parameters and a potential energy function that defines the inter- and intramolecular interactions within the system. kcl.ac.uk
Several force fields, such as GROMOS, CHARMM, and AMBER, are commonly used for biomolecular and chemical simulations. nih.govnih.gov The development of accurate force fields for surfactants like CTAB is an ongoing area of research. researchgate.net This process involves parameterizing the force field to reproduce experimental data or results from high-level quantum mechanical calculations. acs.org The parameters are often highly correlated, making parameterization a complex task. acs.org
Validation of a force field is a critical step to ensure its reliability. This typically involves comparing simulation results with experimental data for various properties. For CTAB, this could include structural parameters, hydration patterns, and thermodynamic properties. nih.gov For example, MD simulations using a validated force field can provide insights into the structure and dynamics of CTAB micelles. scielo.br In one study, different models for CTAB were evaluated based on their ability to reproduce experimental values for the degree of counterion dissociation, with one model showing satisfactory agreement. scielo.br
Coarse-grained (CG) models, such as the Martini force field, offer a computationally efficient alternative to all-atom simulations, allowing for the study of larger systems and longer timescales. rsc.org However, these models also require careful parameterization and validation. Studies have shown that different CG models can yield significantly different predictions for the self-assembly behavior of CTAB, highlighting the importance of choosing an appropriate model for the system of interest. rsc.org For instance, the standard Martini model predicted spherical micelles for CTAB, while the "Dry" Martini model predicted the formation of large tubular micelles. rsc.org
Environmental Aspects and Mechanistic Degradation Studies of Cetylammonium Bromide
Fate and Transport Mechanisms in Environmental Matrices
The environmental distribution of cetylammonium bromide (CTAB) is governed by its physicochemical properties, primarily its cationic nature and surfactant properties. Upon release into aquatic or terrestrial systems, CTAB interacts with various environmental components, influencing its mobility and persistence.
A key factor in its environmental fate is its tendency to adsorb to negatively charged surfaces. This includes interactions with organic matter in soil and sediment, as well as inorganic particles like silica (B1680970) and clays. researchgate.netresearchgate.net The positively charged quaternary ammonium (B1175870) head group is electrostatically attracted to these surfaces, while the long hydrophobic tail can engage in van der Waals forces, further strengthening the bond. researchgate.net This strong adsorption significantly reduces its mobility in soil and aquatic systems, leading to its accumulation in sediments and sludge.
The n-octanol/water partition coefficient (log KOW) for CTAB is 3.18 (at pH 7, 25 °C), indicating a propensity to partition from the aqueous phase into organic matrices. carlroth.com This contributes to its bioaccumulative potential in organisms. The Bio-concentration Factor (BCF) has been measured to be between >407 and <741, confirming that the substance is bioaccumulative. carlroth.com
In aqueous environments, CTAB can induce the aggregation of suspended particles. researchgate.net Studies on silica nanoparticles have shown that CTAB can effectively cause aggregation through mechanisms such as charge neutralization and hydrophobic effects between the hydrocarbon tails of the surfactant molecules. researchgate.net This process can facilitate the removal of the nanoparticles from the water column, but it also means CTAB can become associated with sedimented material. The persistence of CTAB can be influenced by these partitioning and transport mechanisms, which sequester the compound from conditions favorable for degradation.
Biodegradation Pathways and Biotransformation Studies
The biodegradation of this compound is a key process in its environmental removal, though its effectiveness can be highly variable and dependent on environmental conditions and microbial communities. While CTAB possesses antimicrobial properties that can inhibit the activity of certain microorganisms, several bacterial strains have been identified that can degrade it. nih.govuva.nljournalacri.com
Recent advanced studies integrating metagenomics, metatranscriptomics, and metabolomics have provided detailed insights into the aerobic biodegradation pathways of CTAB. bohrium.comnih.gov These studies revealed that the initial breakdown of the CTAB molecule can proceed through three parallel oxygenation pathways targeting the α, β, and ω carbon atoms of the hexadecyl chain. bohrium.comnih.gov The β-carbon mono-/di-oxygenation was identified as a novel pathway. bohrium.comnih.gov
The degradation process involves a series of enzymatic reactions primarily carried out by bacteria, with species of the genus Pseudomonas being identified as key players. bohrium.comnih.gov The breakdown leads to the formation of several intermediate metabolites. The primary biodegradation products identified are long-chain fatty acids and methylamine-group metabolites resulting from the cleavage of the CTAB molecule. bohrium.com
| Metabolite | Associated Pathway Step |
|---|---|
| Palmitic acid | First-step mono-/di-oxygenation at the α/β-carbon |
| Trimethylamine (B31210) N-oxide (TMAO) | First-step mono-/di-oxygenation at the α/β-carbon |
| Myristic acid | First-step mono-/di-oxygenation at the α/β-carbon |
| Betaine | Formation associated with first-step mono-/di-oxygenations |
Despite the existence of these pathways, the biodegradation of CTAB can be slow and is often subject to inhibition at high concentrations. nih.govuva.nl Some studies have reported that CTAB is recalcitrant to degradation and can inhibit the microbial utilization of other, more easily degradable carbon sources. nih.gov The presence of a lag phase is common in biodegradation studies, suggesting a period of microbial adaptation is required before significant degradation commences. uva.nl Studies using bacteria such as Bacillus cereus, Pseudomonas fluorescens, and Klebsiella planticola isolated from sewage sludge have demonstrated high removal rates (over 95%) of CTAB from waste solutions under laboratory conditions. journalacri.com
Thermal Degradation Mechanisms in Material Synthesis Contexts
This compound is extensively used as a templating agent or surfactant in the synthesis of various nanomaterials, such as mesoporous silica (e.g., MCM-41, SBA-3) and metal oxides. akjournals.comakjournals.comrsc.orgresearchgate.net The removal of the CTAB template after synthesis is typically achieved through thermal decomposition (calcination), a process critical for creating the desired porous structure of the final material. rsc.orgdntb.gov.ua
The thermal degradation of pure CTAB generally occurs in a temperature range of 200°C to 300°C. researchgate.netresearchgate.netnih.gov However, when CTAB is incorporated within the matrix of another material, its decomposition behavior can be significantly altered. Interactions between the CTAB molecules and the inorganic framework (e.g., silica) can shift the degradation to higher temperatures. researchgate.netnih.gov For instance, in silica matrices, decomposition temperatures can increase to 400°C or even 500°C. researchgate.net
The mechanism of thermal degradation within these material contexts is complex. In the synthesis of MCM-41, the decomposition has been described as a step-wise process. akjournals.com At lower temperatures (below 400°C), a significant portion of the template is removed through Hofmann degradation, which results in the elimination of products such as 1-hexadecene (B165127) and trimethylamine. akjournals.com As the temperature increases, further fragmentation of the alkyl chain occurs, producing shorter hydrocarbon chains. akjournals.com
Kinetic studies on the thermal removal of CTAB from SBA-3 silica have identified two distinct, overlapping kinetic processes. The initial, dominant process involves overcoming the weaker, non-bonded interactions between the CTAB and the neutral silica network and proceeds with a lower activation energy (116 ± 2 kJ mol⁻¹). researchgate.net The second process occurs at higher temperatures and has a higher activation energy (153 ± 5 kJ mol⁻¹), which is attributed to the contraction of the material's pores after the initial removal of some of the surfactant, making the diffusion of remaining degradation products more difficult. researchgate.net
| Condition | Decomposition Temperature Range (°C) | Reference |
|---|---|---|
| Pure CTAB | 200 - 280 | researchgate.net |
| Pure CTAB | Starts around 200 - 250 | researchgate.netnih.gov |
| In as-synthesized MCM-41 | Shifts to higher temperatures (up to 500) | researchgate.net |
| In ZnO synthesis (with SDS) | Can shift to as high as 934 | nih.gov |
Ecotoxicological Principles and Mechanistic Pathways of Environmental Interaction
This compound is classified as very toxic to aquatic life, with the potential to cause long-lasting adverse effects in the environment. carlroth.comscbt.com Its toxicity stems from its surfactant nature and its ability to interact with and disrupt biological membranes.
The primary mechanism of CTAB's toxicity involves the disruption of cell membranes. biorxiv.org The cationic head group can interact with the negatively charged components of cell surfaces, while the hydrophobic tail can penetrate the lipid bilayer, compromising membrane integrity. This disruption can lead to an influx of ions, such as Ca²⁺, and the leakage of cellular contents, ultimately causing cell death. biorxiv.org In aquatic organisms, this can manifest as damage to gill tissues, which can impair respiration and lead to suffocation. researchgate.net
At a molecular level, CTAB has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). biorxiv.org This can lead to mitochondrial dysfunction, which in turn can trigger programmed cell death pathways like apoptosis and autophagy. biorxiv.org Studies using CTAB-coated gold nanorods have demonstrated that they can induce acute cell necrosis, leading to the release of damage-associated molecular patterns (DAMPs) like mitochondrial DNA. wiley.com This release can trigger an inflammatory response, which in vivo studies showed was mediated by the STING (stimulator of interferon genes) signaling pathway. wiley.com
The ecotoxicity of CTAB is well-documented across various trophic levels.
| Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Fish (general) | LC50 | 0.2 mg/L | 96 h | carlroth.com |
| Zebrafish (Brachydanio rerio) | Toxicity observed | 0.3 mg/L | 96 h | wikipedia.org |
| Aquatic Invertebrates (general) | EC50 | 26 µg/L | 48 h | carlroth.com |
| Water Flea (Daphnia magna) | Toxicity observed | 0.03 mg/L | 48 h | wikipedia.org |
| Algae | ErC50 | 4.11 µg/L | 72 h | carlroth.com |
These values highlight the high toxicity of CTAB, particularly to invertebrates and algae, which form the base of many aquatic food webs. The positive charge of the molecule is a key factor in its toxicity; studies have shown that positively charged nanoparticles functionalized with CTAB are orders of magnitude more toxic than negatively charged counterparts. rsc.org
Future Research Directions and Emerging Paradigms in Cetylammonium Bromide Studies
Integration with Advanced Functional Materials for Novel Applications
The synergy between cetylammonium bromide and advanced functional materials is a burgeoning area of research with the potential for significant technological breakthroughs. CTAB's role as a structure-directing agent is being leveraged to create highly ordered and functional nanomaterials.
A prime example is its use in the synthesis of gold nanoparticles, where CTAB not only stabilizes the nanoparticles but also directs their morphology into shapes like rods and bipyramids. wikipedia.org The self-assembly of CTAB on the surface of gold nanoparticles is a dynamic process, transitioning from a monolayer to a bilayer, which influences the stability and properties of the nanoparticles. acs.org This control over nanoparticle morphology is crucial for applications in catalysis, sensing, and medicine. wikipedia.org
Furthermore, CTAB is instrumental in the synthesis of mesoporous silica (B1680970) nanoparticles, such as MCM-41. wikipedia.org It forms micelles that act as templates, around which the silica precursor hydrolyzes and condenses, creating a highly ordered porous structure after the removal of the CTAB template. wikipedia.org These materials possess large surface areas, making them valuable as catalysts and for sorption media. wikipedia.org
Recent research has also explored the integration of CTAB with other materials like montmorillonite (B579905) clay to create synergistic antibacterial systems for bone scaffolds. rsc.org In this application, CTAB enhances the antibacterial efficacy of copper ions by modifying the surface charge of the clay, thereby improving its interaction with bacteria. rsc.org
The table below summarizes key research findings on the integration of CTAB with advanced functional materials.
| Functional Material | Role of CTAB | Resulting Application |
| Gold Nanoparticles | Stabilizer and morphology-directing agent | Catalysis, optics, electronics, sensing, medicine |
| Mesoporous Silica (MCM-41) | Template for pore formation | Catalysts, sorption media |
| Montmorillonite Clay | Intercalating agent, surface modifier | Antibacterial bone scaffolds |
| Copper Oxide Nanocubes | Stabilizing agent | Remediation of organic pollutants |
This table showcases examples of how this compound is integrated with various advanced functional materials to create novel applications.
Development of Responsive this compound Systems
A significant frontier in CTAB research is the development of "smart" or responsive systems that can change their properties in response to external stimuli such as pH, temperature, or light. researchgate.net These systems are of great interest for applications in drug delivery, sensing, and controlled release technologies.
Researchers have successfully created pH and temperature-responsive hydrogels using a catanionic surfactant mixture derived from tartaric acid and CTAB. researchgate.net These hydrogels can entrap and release molecules in response to specific pH and temperature changes, demonstrating their potential for controlled delivery systems. researchgate.net The responsiveness is attributed to the reversible changes in the swelling of the polymer network upon exposure to the stimuli. researchgate.net
Another study demonstrated a triple-stimuli-responsive hydrogel based on an aqueous mixed system of sodium stearate (B1226849) and CTAB. researchgate.net Furthermore, pH-responsive nano-vaccines incorporating CTAB have been developed as carriers for antigens and adjuvants, highlighting the potential for advanced biomedical applications. biorxiv.org The ability of these systems to respond to specific physiological conditions can lead to more targeted and effective therapeutic interventions.
Refined Computational Models for Complex this compound Assemblies
The self-assembly of this compound into complex structures like micelles and bilayers is a fundamental aspect of its functionality. mdpi.com To gain a deeper understanding and predictive power over these assemblies, researchers are increasingly turning to refined computational models.
Molecular dynamics (MD) simulations, both all-atom and coarse-grained, are proving to be powerful tools for investigating the aggregation properties of CTAB. mdpi.com These simulations can provide insights into parameters like aggregation number, micelle shape, and the influence of counterions on the self-assembly process. mdpi.comacs.org For instance, simulations have been used to study the complexation of CTAB with bromide counterions and to predict the aggregation properties of multiheaded cationic surfactants. mdpi.com
A multiscale model combining first-principles methods with atomistic and mesoscopic simulations has been employed to confirm the double-layer structure of CTAB on the surface of gold nanoparticles. acs.org Such computational approaches are invaluable for interpreting experimental results and for designing new surfactant systems with tailored properties. While thermodynamic models have been used to predict surface tension in aqueous solutions of CTAB and its mixtures, more explicit molecular-level theories and numerical self-consistent field models are being advocated for more quantitative predictions. mdpi.comijcce.ac.ir
Exploration of Sustainable Synthesis and Utilization Strategies
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable synthesis routes and more environmentally friendly applications. echemi.comedubirdie.com The goal is to minimize the environmental impact associated with the production and use of this surfactant.
Current research is exploring the use of renewable resources and more energy-efficient synthetic methods. edubirdie.com The principles of green chemistry, such as reducing waste and using less hazardous chemicals, are being applied to the synthesis of CTAB and related surfactants. edubirdie.com For example, research into the synthesis of hyperbranched surfactants has explored multi-step processes that aim for efficiency. mdpi.com
In terms of utilization, efforts are being made to develop "greener" separation processes. One study investigated the use of minimal quantities of CTAB for the aggregation and separation of silica nanoparticles from water, aiming to reduce the amount of sludge produced. researchgate.net The development of biodegradable alternatives to CTAB is another important research direction that aligns with the goals of sustainable chemistry. echemi.com
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Biophysics
The future of this compound research will be characterized by increasing collaboration across different scientific disciplines. The complex nature of CTAB's interactions with biological systems and advanced materials necessitates a multidisciplinary approach.
At the interface of chemistry and materials science, research is focused on designing and fabricating novel functional materials using CTAB as a key component. rsc.org This includes the development of new catalysts, sensors, and drug delivery vehicles. wikipedia.org
In the realm of biophysics, CTAB is being studied for its interactions with DNA and proteins, which is relevant for its use in DNA extraction buffers and as an antiseptic agent. acs.orgwikipedia.org Studies on the physicochemical properties of CTAB and its modified analogues in forming microemulsions are providing insights into their potential as systems for enzymatic reactions. capes.gov.br The antimicrobial properties of CTAB are also a subject of ongoing investigation, with potential applications in hygiene products. echemi.com
This cross-disciplinary approach allows for a more comprehensive understanding of CTAB's behavior and facilitates the development of innovative applications that address complex challenges in medicine, materials science, and environmental technology.
Q & A
Basic Research Questions
Q. How to prepare standard solutions of cetyltrimethylammonium bromide (CTAB) for analytical procedures?
- Methodological Answer: Dissolve 1.00 g of molecular biology-grade CTAB in a 1000-ml volumetric flask with distilled water to achieve a 1000 mg/L stock solution. Dilute this stock to desired concentrations (e.g., 100–500 mg/L) for experimental use. Store the stock at 4°C for ≤1 month, while diluted solutions must be used immediately to avoid surfactant degradation .
Q. What safety protocols are critical when handling CTAB in laboratory settings?
- Methodological Answer:
- Hazard Mitigation: Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid environmental release due to acute aquatic toxicity (GHS Category 1) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage: Store in ventilated areas away from oxidizers and acids. Conduct risk assessments under regulations like TSCA and CERCLA .
Advanced Research Questions
Q. How does CTAB concentration and reaction time influence gold nanorod (AuNR) synthesis?
- Methodological Answer: Optimize AuNR synthesis by dissolving CTAB (7 g) in a growth solution with sodium oleate, AgNO₃, HAuCl₄, HCl, and ascorbic acid at 30°C. Seed solution addition (0.2 M CTAB + NaBH₄) initiates nucleation. Purify AuNRs via centrifugation (10,000 rpm, 20 min) and redisperse in 5 mM CTAB. Adjust CTAB concentration to control AuNR aspect ratio and colloidal stability .
Q. What methodologies characterize CTAB micellization and microemulsion thermodynamics?
- Methodological Answer:
- Critical Micelle Concentration (CMC): Determine via conductivity or surface tension measurements. For CTAB, CMC ranges ~0.9–1.0 mM in aqueous systems .
- Microemulsion Formation: Use a dilution method with n-hexanol (cosurfactant) and isooctane (oil phase). Calculate droplet size via dynamic light scattering (DLS) and interfacial surfactant population using UV-Vis spectroscopy. Thermodynamic parameters (ΔG, ΔH) derived from temperature-dependent studies reveal spontaneous micellization (ΔG < 0) .
Q. How do CTAB-based gemini surfactants inhibit mild steel corrosion in acidic media?
- Methodological Answer: Synthesize gemini surfactants (e.g., butanediyl-1,4-bis(dimethyl cetylammonium bromide)) and evaluate inhibition efficiency (IE) via:
- Weight Loss Measurements: Immerse steel in 20% formic acid ± surfactants (50–200 ppm) for 6–24 hrs. Calculate IE (%) = [(CR₀ – CR)/CR₀] × 100, where CR = corrosion rate.
- Potentiodynamic Polarization: Measure Eₛₜ (steady-state potential) and current density to confirm mixed-type inhibition.
- SEM/XPS: Analyze adsorbed surfactant layers on steel surfaces. IE increases with spacer length (e.g., hexanediyl > pentanediyl) and follows Langmuir adsorption isotherms .
Q. What role does CTAB play in DNA extraction from insect specimens?
- Methodological Answer: Preserve specimens in 2% CTAB solution at −80°C to lyse cells and inhibit nucleases. Extract DNA via:
- CTAB Protocol: Combine CTAB (2% w/v), NaCl (1.4 M), EDTA (20 mM), and β-mercaptoethanol (0.2% v/v) to solubilize membranes. Precipitate DNA with isopropanol. This method is cost-effective for bulk samples and outperforms silica-based kits in yield .
Q. How does CTAB modification enhance clay dispersion in polymer nanocomposites?
- Methodological Answer: Modify montmorillonite (MMT) clay by ion-exchanging Na⁺ with CTAB (7.92 nm interlayer spacing). Characterize via:
- XRD: Confirm increased d-spacing (from 1.2 nm to ≥3.4 nm) post-modification.
- SEM/TEM: Compare agglomerated pristine MMT vs. exfoliated CTAB-MMT. Enhanced dispersion improves mechanical properties in nanocomposites .
Q. How to optimize CTAB in cloud point extraction (CPE) of hydrophobic amino acids?
- Methodological Answer: Add CTAB (0.1–0.5 mM) to non-ionic surfactant systems (e.g., Oxo-C₁₀E₄) to increase extraction efficiency (E) of phenylalanine (Log P = −1.38) from 78.5% to 95%. Use a 2² factorial design to optimize surfactant concentration (5–10 wt.%) and temperature (25–45°C). Validate via HPLC-UV and correlate E with amino acid hydrophobicity .
Contradictions & Validation
- CTAB vs. This compound Derivatives: highlights that hydroxyethylated cetylammonium analogues (e.g., trihydroxyethylated) form more stable microemulsions than CTAB, contradicting assumptions about trimethyl head group superiority. Validate via interfacial tension measurements and enzyme activity assays .
- Temperature Effects: While micellization is entropy-driven (ΔS > 0) at low temperatures, CTAB’s corrosion inhibition efficiency paradoxically increases with temperature (40–60°C), suggesting chemisorption dominance over physisorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
